3,4-Dibromo-Mal-PEG4-Boc
描述
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTPXNOGHQCGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Br2NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG4-Boc: A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3,4-Dibromo-Mal-PEG4-Boc, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical characteristics, reactivity, and provides generalized experimental protocols for its use.
Core Chemical Structure and Properties
This compound is a molecule composed of three key functional domains: a dibromomaleimide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. This unique combination of functionalities makes it a versatile tool for covalently linking different molecular entities.
The chemical structure of this compound facilitates a variety of bioconjugation strategies. The dibromomaleimide moiety allows for selective reaction with thiol groups, such as those found in cysteine residues of proteins. The PEG4 spacer is a hydrophilic linker that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to allow for subsequent conjugation to another molecule.[]
A summary of the key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H30Br2N2O8 | [] |
| Molecular Weight | 586.26 g/mol | [] |
| Appearance | Solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | [3][4] |
| Storage Conditions | -20°C, protect from light and moisture | [3][5] |
Functional Domains and Their Reactivity
The Dibromomaleimide Moiety: A Dual Thiol-Reactive Handle
The dibromomaleimide group is a key feature of this linker, offering a dual point of attachment to thiol-containing molecules.[6] Each of the two bromine atoms can be substituted by a thiol group through a Michael addition reaction, forming stable thioether bonds. This allows for the crosslinking of two different thiol-containing molecules or the creation of a stable bridge within a single molecule, for instance, by re-bridging a reduced disulfide bond in a protein.[7][8] The reaction is highly efficient and proceeds under mild conditions.[7]
The PEG4 Spacer: Enhancing Physicochemical Properties
The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic chain that imparts several beneficial properties to the final conjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to:
-
Increase aqueous solubility: This is particularly advantageous for hydrophobic drugs or proteins.[1]
-
Improve pharmacokinetic profile: PEGylation can increase the in vivo circulation half-life of a therapeutic by reducing renal clearance and protecting it from enzymatic degradation.[1]
-
Reduce immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system.[1]
The Boc-Protected Amine: A Versatile Conjugation Site
The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed using acidic conditions (e.g., trifluoroacetic acid) to yield a primary amine.[][6] This primary amine can then be used for a variety of conjugation reactions, including:
-
Amide bond formation: Reaction with activated carboxylic acids (e.g., NHS esters) or carboxylic acids in the presence of coupling agents (e.g., EDC, HATU).[6]
-
Reductive amination: Reaction with aldehydes or ketones.
This sequential deprotection and conjugation strategy allows for the controlled, stepwise assembly of complex biomolecules.
Applications in Drug Development
The unique trifunctional nature of this compound makes it a valuable tool in modern drug development, particularly in the construction of PROTACs and ADCs.
PROTACs: Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] this compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.
The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a PROTAC.
The following diagram illustrates the mechanism of action of a PROTAC molecule.
References
- 1. adcreview.com [adcreview.com]
- 3. 3,4-Dibromo-Mal-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 4. 3,4-Dibromo-Mal-PEG4-amide-DBCO | BroadPharm [broadpharm.com]
- 5. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 6. 3,4-Dibromo-Mal-PEG4-Acid | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Versatile Role of 3,4-Dibromo-Mal-PEG4-Boc in Advanced Bioconjugation Strategies
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and proteomics, the demand for precise and stable bioconjugation technologies is paramount. The heterobifunctional linker, 3,4-Dibromo-Mal-PEG4-Boc, has emerged as a critical tool for researchers, enabling the site-specific and stable linkage of molecules to proteins. This technical guide provides an in-depth exploration of the applications, chemistry, and methodologies associated with this compound, with a primary focus on its utility in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Chemistry and Functional Moieties
This compound is a polyethylene glycol (PEG)-based linker distinguished by its three key functional components:
-
Dibromomaleimide (DBM): This moiety is the cornerstone of the linker's functionality, enabling the site-specific conjugation to proteins. The two bromine atoms on the maleimide ring are excellent leaving groups that can react with two nucleophilic thiol (-SH) groups, such as those from cysteine residues. This unique reactivity allows for the re-bridging of reduced disulfide bonds in proteins, particularly antibodies, resulting in a stable covalent linkage.[1]
-
PEG4 Spacer: The tetra-ethylene glycol (PEG4) spacer is a hydrophilic chain that imparts several beneficial properties to the linker and the resulting conjugate. It increases the overall water solubility of the molecule, which can be advantageous when working with hydrophobic payloads or proteins.[2][3][4] Furthermore, the flexibility and length of the PEG spacer are crucial in PROTAC design for optimizing the formation of the ternary complex between the target protein and the E3 ligase.[5][6][7]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for a primary amine. This allows for the selective reaction of the dibromomaleimide moiety first. Following conjugation, the Boc group can be removed under acidic conditions to reveal the primary amine, which can then be used for subsequent conjugation to another molecule of interest, such as a cytotoxic drug or a fluorescent probe.[2]
Applications in Research
The unique chemical architecture of this compound makes it a versatile tool for a range of research applications, most notably in the construction of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
The dibromomaleimide functionality is particularly well-suited for the site-specific conjugation of payloads to antibodies. The interchain disulfide bonds in the hinge region of most antibody subclasses can be selectively reduced to yield free thiol groups. The DBM moiety of the linker can then react with these pairs of thiols to re-bridge the disulfide bond, creating a stable and homogeneous ADC.[1][8] This approach offers significant advantages over traditional conjugation methods that target lysine residues, which often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and suboptimal pharmacokinetic properties.[2][9] The resulting thioether bonds are highly stable in biological media, minimizing premature drug release.[2][9]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] this compound can serve as a component of the linker connecting the target protein ligand and the E3 ligase ligand. The dibromomaleimide end can be used to attach the PROTAC to a cysteine residue on the target protein or a ligand bearing a thiol group. The PEG4 spacer provides the necessary length and flexibility to facilitate the formation of a productive ternary complex.[5][6][7] The Boc-protected amine, after deprotection, can be coupled to the E3 ligase ligand.
Experimental Protocols
While specific protocols will vary depending on the protein and payload, the following provides a general methodology for the use of dibromomaleimide-based linkers in antibody conjugation.
General Protocol for Antibody Conjugation using a Dibromomaleimide Linker
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to selectively reduce the interchain disulfide bonds. The molar excess of TCEP and incubation time will need to be optimized for the specific antibody. A typical starting point is a 10-fold molar excess of TCEP incubated for 1-2 hours at 37°C.
-
Remove excess TCEP using a desalting column or buffer exchange.
2. Conjugation Reaction:
-
Dissolve the this compound linker (or a derivative where the Boc-amine is already coupled to a payload) in a water-miscible organic solvent such as DMSO.
-
Add the dissolved linker to the reduced antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR. A common starting point is a 5- to 10-fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The reaction can be monitored by LC-MS.
3. Post-Conjugation Hydrolysis (Optional but Recommended):
-
To enhance the stability of the conjugate, the dithiomaleimide can be hydrolyzed to a dithiomaleamic acid.[3][10] This can be achieved by adjusting the pH of the reaction mixture to 8.5 and incubating for an additional hour.[10]
4. Purification:
-
Remove unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.
5. Characterization:
-
The resulting ADC should be characterized to determine the DAR, purity, and stability. Techniques such as hydrophobic interaction chromatography (HIC), LC-MS, and SDS-PAGE are commonly used.[11]
Quantitative Data
The following table summarizes representative quantitative data from studies using dibromomaleimide-based linkers for antibody conjugation. It is important to note that these results are from studies using various dibromomaleimide derivatives and may not be directly transferable to this compound, but they provide a valuable benchmark for expected performance.
| Parameter | Value | Context | Reference |
| Conjugation Efficiency | >99% | Radiolabeling of trastuzumab with a DBM-functionalized chelator. | [2][9] |
| Drug-to-Antibody Ratio (DAR) | Predominantly 4 | Conjugation of a DBM-MMAF derivative to native antibodies. | [8] |
| Reaction Time (Conjugation) | 5 minutes | Optimized protocol for DBM conjugation to trastuzumab. | [10] |
| Reaction Time (Hydrolysis) | 1 hour | Post-conjugation hydrolysis to form stable maleamic acid. | [10] |
| In Vivo Stability | High | DBM-linked radiolabeled antibodies showed high stability in biological milieu. | [2][9] |
Visualizations
Experimental Workflow for ADC Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. | Semantic Scholar [semanticscholar.org]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 8. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 11. news-medical.net [news-medical.net]
A Technical Guide to 3,4-Dibromo-Mal-PEG4-Boc: Mechanism and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the 3,4-Dibromo-Mal-PEG4-Boc linker, a sophisticated reagent designed for advanced bioconjugation applications. We will explore its core mechanism of action, highlighting the unique advantages of the dibromomaleimide (DBM) functional group for creating stable, site-specific protein modifications, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapeutics.
Introduction to Next-Generation Maleimides
Classical maleimide linkers have been a cornerstone of bioconjugation, valued for their high reactivity and specificity towards thiol groups on cysteine residues. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, which can lead to deconjugation in the presence of endogenous thiols like glutathione, compromising the stability and efficacy of the conjugate in vivo.[1][2][3]
The 3,4-dibromomaleimide (DBM) moiety represents a next-generation maleimide technology designed to overcome this limitation. By enabling the formation of a reconstituted bridge between two cysteine residues—typically from a reduced disulfide bond—and subsequently allowing for conversion to a highly stable maleamic acid, DBM linkers provide robust, irreversible conjugates essential for therapeutic applications.[2][4]
The specific reagent, This compound , combines three key functional elements:
-
3,4-Dibromomaleimide (DBM): The reactive core for thiol-specific conjugation and disulfide bridging.
-
Polyethylene Glycol (PEG4): A hydrophilic four-unit PEG linker that enhances water solubility and provides spatial separation between the protein and a potential payload.[][6]
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, which can be removed under acidic conditions to allow for subsequent, orthogonal functionalization.[]
Core Mechanism of Action
The bioconjugation process using this compound is a multi-stage process that leverages the unique reactivity of the DBM group. The primary application is the re-bridging of native disulfide bonds in proteins, such as the interchain disulfides in antibodies.
The overall mechanism involves three key steps:
-
Disulfide Reduction: A native disulfide bond in the target protein is selectively reduced to yield two free thiol (sulfhydryl) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[7][8]
-
Thiol-Specific Conjugation: The DBM moiety reacts rapidly with the two proximal thiols. This occurs via a sequential substitution reaction where each bromine atom is displaced by a thiol nucleophile, forming two stable thioether bonds and re-establishing a covalent bridge.[9]
-
Hydrolytic Stabilization (Locking): The resulting dithiomaleimide conjugate can be intentionally hydrolyzed under mild basic conditions (e.g., pH 8.5).[2] This opens the maleimide ring to form a dithiomaleamic acid derivative. This "locked" form is exceptionally stable and is no longer susceptible to retro-Michael reactions or thiol exchange, ensuring the long-term stability of the conjugate in biological media.[2][4]
Quantitative Data & Comparative Analysis
The DBM platform offers significant advantages in stability over traditional maleimide chemistry. The key distinction lies in the post-conjugation stabilization step.
| Feature | Classical Maleimide | Dibromomaleimide (DBM) |
| Reaction Target | Single free thiol (cysteine) | Two proximal thiols (from reduced disulfide) |
| Primary Reaction | Michael Addition | Sequential Thiol Substitution |
| Resulting Linkage | Thiosuccinimide | Dithiomaleimide (can be hydrolyzed) |
| Stability | Susceptible to retro-Michael reaction and thiol exchange with glutathione, leading to deconjugation.[1][2] | The hydrolyzed dithiomaleamic acid form is highly resistant to retro-Michael reactions and stable in serum.[2][4] |
| Homogeneity | Can lead to heterogeneous products (DAR 0, 2, 4, 6, 8) when targeting reduced antibody disulfides.[4] | Disulfide bridging approach leads to more homogeneous products with controlled drug-to-antibody ratios (DAR), typically averaging 4.[4] |
| Reaction Speed | Conjugation is typically rapid. | Thiol substitution is very rapid (often complete within minutes).[2] Hydrolysis step can be optimized (e.g., ~1 hour).[4] |
Experimental Protocols
The following provides a generalized methodology for the conjugation of this compound to a native disulfide bond in an antibody (e.g., an IgG1). Note: Optimization of concentrations, equivalents, pH, and incubation times is critical for each specific protein.
A. General Workflow
B. Detailed Methodology
-
Disulfide Bond Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a solution of TCEP to the antibody. A molar excess of TCEP (e.g., 5-10 equivalents per disulfide) is typically used.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to ensure complete reduction of the target disulfide bonds.[7]
-
-
Conjugation with DBM Linker:
-
Dissolve the this compound reagent in an appropriate solvent like DMSO.
-
Add the DBM reagent solution to the reduced antibody mixture. Typically, a slight molar excess of the DBM reagent relative to the number of free thiols is used (e.g., 8 molar equivalents relative to the antibody).[2]
-
The thiol substitution reaction is generally very fast and can be complete in under 5-10 minutes at room temperature.[2][7]
-
-
Hydrolysis for Stabilization:
-
To ensure the stability of the conjugate, the pH of the reaction mixture is raised to approximately 8.5 using a suitable buffer (e.g., borate or phosphate buffer).[2]
-
The mixture is incubated for a period ranging from 2 to 48 hours to facilitate the hydrolysis of the maleimide ring to the stable maleamic acid form.[2] Recent optimizations with electron-withdrawing linkers have reduced this hydrolysis time to just over 1 hour.[4]
-
-
Purification and Characterization:
-
Remove excess, unreacted DBM linker and TCEP from the conjugated protein using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.
-
Characterize the final conjugate to confirm the drug-to-antibody ratio (DAR) and purity. Common techniques include Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC-HPLC), and SDS-PAGE.[2][4]
-
Structure and Further Functionalization
The this compound reagent is designed for dual functionalization. After conjugation to the protein via the DBM group, the Boc protecting group can be removed to expose a primary amine, which serves as a handle for attaching a second molecule of interest (e.g., an imaging agent, a second therapeutic payload) using amine-reactive chemistry.
Conclusion
The this compound linker offers a powerful and versatile platform for creating highly stable, homogeneous, and site-specific bioconjugates. Its mechanism of action directly addresses the critical stability issues associated with traditional maleimide linkers. By enabling the re-bridging of native disulfide bonds and providing an irreversible "lock" through hydrolysis, this technology is exceptionally well-suited for the development of robust antibody-drug conjugates and other protein therapeutics where in vivo stability is paramount. The inclusion of a hydrophilic PEG spacer and a protected handle for orthogonal chemistry further extends its utility in the construction of complex, multifunctional biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. 3,4-Dibromo-Mal-PEG4-Acid, 2434639-17-3 | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of 3,4-Dibromo-Mal-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and characterization of 3,4-Dibromo-Mal-PEG4-Boc, a heterobifunctional linker of significant interest in the field of targeted protein degradation and bioconjugation. This molecule incorporates a dibromomaleimide moiety for covalent linkage to thiol groups, a tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for subsequent conjugation following deprotection. This guide details a plausible synthetic route, comprehensive characterization methodologies, and potential applications, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). All quantitative data is presented in structured tables, and experimental workflows are accompanied by detailed protocols and visual diagrams.
Introduction
Bifunctional linkers are critical components in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs.[1] These linkers bridge a targeting moiety and a payload, and their chemical nature significantly influences the stability, solubility, and overall efficacy of the conjugate. The molecule this compound is a PEG-based PROTAC linker that offers several advantageous features.[2] The dibromomaleimide group can react with thiol-containing residues, such as cysteine, on proteins.[3] The PEG4 spacer enhances aqueous solubility and provides a flexible chain to mitigate steric hindrance.[4] The Boc-protected amine offers a stable functional group that can be deprotected under acidic conditions to allow for further conjugation.[5]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process, beginning with the synthesis of the precursor Boc-NH-PEG4-amine, followed by its reaction with 3,4-dibromomaleic anhydride.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of Boc-NH-PEG4-amine
This precursor can be synthesized from commercially available triethylene glycol through a series of standard organic transformations including tosylation, azide substitution, reduction, and Boc protection. Alternatively, Boc-NH-PEG4-amine is commercially available from various suppliers.[6][7]
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dibromomaleic anhydride (1.0 eq) in glacial acetic acid.
-
Addition of Amine: To the stirred solution, add a solution of Boc-NH-PEG4-amine (1.05 eq) in glacial acetic acid dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a viscous oil or solid.
Characterization
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C19H30Br2N2O8 |
| Molecular Weight | 574.26 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| Solubility | Soluble in DMSO, DMF, DCM |
Spectroscopic and Chromatographic Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the Boc group (~1.4 ppm), PEG chain (3.5-3.8 ppm), and maleimide protons. |
| ¹³C NMR | Signals for the carbonyls of the maleimide and Boc group, and carbons of the PEG chain. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 575.0, [M+Na]⁺ at m/z 597.0. Isotopic pattern for two bromine atoms. |
| HPLC Purity | >95% (as determined by RP-HPLC with UV detection at 210 nm). |
| FTIR | Characteristic peaks for C=O (maleimide and carbamate), C-N, and C-O-C stretching. |
Detailed Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is performed in positive ion mode to confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed by reverse-phase HPLC (RP-HPLC) on a C18 column with a gradient elution of acetonitrile in water (both containing 0.1% TFA).[8][9] Detection is performed using a UV detector at 210 nm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer using a thin film of the sample on a NaCl plate.
Application in Targeted Protein Degradation
This compound is an ideal linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[8]
PROTAC Mechanism of Action
A PROTAC molecule consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[10]
Role of this compound in PROTAC Synthesis
The 3,4-dibromomaleimide moiety of the linker can be used to conjugate the PROTAC to a cysteine residue on a protein-based ligand or to a thiol-containing small molecule. Following this conjugation, the Boc protecting group on the other end of the linker can be removed to expose a primary amine. This amine can then be coupled to a ligand for an E3 ubiquitin ligase, thus completing the synthesis of the PROTAC molecule.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, featuring orthogonal reactive groups and a solubilizing PEG spacer, makes it an excellent choice for the construction of complex bioconjugates, particularly PROTACs. The synthetic and characterization protocols outlined in this guide provide a solid foundation for the successful implementation of this linker in various research applications.
References
- 1. Ubiquitin E3 ligases assisted technologies in protein degradation: Sharing pathways in neurodegenerative disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN101429153A - Synthesis of N- alkyl substituted maleimide - Google Patents [patents.google.com]
- 6. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 7. t-Boc-N-amido-PEG4-amine, 811442-84-9 | BroadPharm [broadpharm.com]
- 8. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Navigating the Properties of a Key Bioconjugation Linker: A Technical Guide to 3,4-Dibromo-Mal-PEG4-Boc
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing not only the efficacy but also the stability and solubility of the final product. This technical guide provides an in-depth analysis of the solubility and stability of 3,4-Dibromo-Mal-PEG4-Boc, a heterobifunctional linker integral to the development of antibody-drug conjugates (ADCs) and other targeted therapies.
This linker incorporates a dibromomaleimide moiety for covalent attachment to thiol groups on proteins, a polyethylene glycol (PEG4) spacer to enhance hydrophilicity, and a Boc-protected amine for further functionalization. Understanding its physicochemical properties is paramount for optimizing conjugation strategies and ensuring the development of robust and effective bioconjugates.
Solubility Profile
| Compound Name | Solvents |
| 3,4-Dibromo-Mal-PEG4-NHS ester | DMSO, DMF, DCM[6] |
| 3,4-Dibromo-Mal-PEG4-Acid | Water, DMSO, DMF, DCM[4] |
| 3,4-Dibromo-Mal-PEG4-amide-DBCO | DMSO, DCM, DMF[3] |
Table 1: Reported solubility of 3,4-Dibromo-Maleimide-PEG4 derivatives.
Stability Considerations
The stability of this compound and its conjugates is a multifaceted issue, primarily revolving around the maleimide chemistry and the Boc protecting group.
Maleimide Moiety: The dibromomaleimide group is sensitive to high temperatures and light, necessitating careful handling and storage at recommended conditions, typically -20°C.[3][4][6]
Thioether Bond Stability: Upon conjugation to a thiol-containing molecule (e.g., a cysteine residue on an antibody), a thioether bond is formed. The stability of this linkage is a critical determinant of the bioconjugate's in vivo performance. The primary pathways leading to the degradation of the thiosuccinimide linkage are:
-
Retro-Michael Reaction: This is a reversible reaction that can lead to deconjugation of the payload from the protein.[7] This can result in the transfer of the payload to other thiol-containing molecules in a biological environment, such as albumin or glutathione, potentially leading to off-target toxicity.[7]
-
Hydrolysis: The thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[7]
Several strategies are being explored to enhance the stability of maleimide-thiol conjugates, including the use of transcyclization reactions to create a more stable thiazine structure.[8][9][10]
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protecting the amine is stable under many conditions but can be readily removed under acidic conditions to allow for further conjugation or modification at the amine terminus.[][2]
Experimental Protocols
The following are detailed, generalized protocols for assessing the solubility and stability of this compound. These protocols are based on established methods for similar compounds and can be adapted to specific experimental needs.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, PBS).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Analytical balance
-
Microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Preparation of Saturated Solutions:
-
Add an excess amount of the linker to a known volume of PBS in a microcentrifuge tube.
-
Ensure that solid material is visible, indicating a saturated solution.
-
-
Equilibration:
-
Incubate the tubes in a thermostatic shaker at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the excess undissolved solid.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate mobile phase.
-
Analyze the concentration of the dissolved linker using a validated HPLC method by comparing the peak area to a standard curve of known concentrations.
-
Protocol 2: Assessment of Stability in Aqueous Solution
This protocol describes a method to evaluate the hydrolytic stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., PBS at pH 7.4, acetate buffer at pH 5.0)
-
Thermostatic incubator
-
HPLC system with a suitable column and detector
-
LC-MS system for identification of degradation products (optional)
-
Microcentrifuge tubes
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
-
Incubation:
-
Aliquot the solution into multiple microcentrifuge tubes.
-
Incubate the tubes at a constant temperature (e.g., 4°C, 25°C, or 37°C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a tube from the incubator.
-
Immediately analyze the sample by HPLC to quantify the remaining amount of the intact linker.
-
If available, use LC-MS to identify any major degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact linker against time to determine the degradation kinetics and half-life.
-
Factors Influencing Stability
The stability of the final bioconjugate is influenced by several factors, as illustrated in the diagram below.
References
- 2. 3,4-Dibromo-Mal-PEG4-Acid | AxisPharm [axispharm.com]
- 3. 3,4-Dibromo-Mal-PEG4-amide-DBCO | BroadPharm [broadpharm.com]
- 4. 3,4-Dibromo-Mal-PEG4-Acid, 2434639-17-3 | BroadPharm [broadpharm.com]
- 5. 3,4-Dibromo-Mal-PEG4-Acid | ResBioAgro [resbioagro.com]
- 6. 3,4-Dibromo-Mal-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dibromo-Mal-PEG4-Boc as a PROTAC Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC. This technical guide provides a comprehensive overview of a specific and versatile PROTAC linker, 3,4-Dibromo-Mal-PEG4-Boc , detailing its structure, synthesis, and application in the development of novel protein degraders.
Core Concepts of the this compound Linker
The this compound linker is a precisely engineered chemical entity designed for the modular synthesis of PROTACs. Its structure can be deconstructed into three key functional components:
-
3,4-Dibromomaleimide Group: This reactive moiety serves as a key conjugation point, typically for covalent linkage to cysteine residues on a protein of interest or a ligand. The two bromine atoms on the maleimide ring are excellent leaving groups, allowing for sequential or dual thiol addition. This feature is particularly valuable for creating stable and irreversible or reversible covalent linkages, depending on the subsequent chemical steps.
-
Polyethylene Glycol (PEG4) Spacer: The tetraethylene glycol (PEG4) chain is a flexible and hydrophilic spacer. The inclusion of a PEG linker in a PROTAC is known to enhance aqueous solubility and can improve cell permeability, crucial properties for drug-like molecules.[1] The length of the PEG chain is a critical parameter that influences the geometry and stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1][2]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. In the context of this linker, it allows for the selective and sequential synthesis of the PROTAC. The Boc group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a ligand for the E3 ubiquitin ligase.[3]
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][4][5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
The Strategic Role of the Dibromomaleimide Group in 3,4-Dibromo-Mal-PEG4-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of bioconjugation and targeted therapeutics is continually evolving, demanding increasingly sophisticated and stable molecular linkages. Within this context, 3,4-Dibromo-Mal-PEG4-Boc has emerged as a pivotal reagent, largely due to the unique and advantageous properties of its dibromomaleimide (DBM) functional group. This technical guide provides a comprehensive analysis of the DBM group's role in this molecule, offering detailed experimental protocols and quantitative data to inform its application in research and drug development.
Core Functionality of the Dibromomaleimide Group
The dibromomaleimide moiety is a highly reactive and versatile functional group that serves as the cornerstone of this compound's utility in bioconjugation. Unlike traditional maleimides that form a single thioether bond with a cysteine residue, the DBM group possesses two bromine atoms that can be sequentially substituted by two thiol groups.[1] This unique reactivity profile underpins its primary applications in disulfide bond re-bridging and the formation of highly stable bioconjugates.[2]
The reaction proceeds via a rapid substitution of the two bromine atoms by thiol groups, typically from the cysteine residues of a reduced disulfide bond in a protein or peptide.[3] This process not only attaches the PEGylated linker to the biomolecule but also re-establishes a covalent bridge, which can be crucial for maintaining the protein's tertiary structure and biological activity.[4]
Enhanced Stability Through Hydrolysis
A key advantage of the DBM linkage is the potential for subsequent hydrolysis of the dithiomaleimide adduct under mildly basic conditions. This hydrolysis results in the formation of a stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[2][5] This is a significant improvement over conventional maleimide-thiol conjugates, which are known to be susceptible to cleavage in the presence of endogenous thiols like glutathione, leading to premature drug release and potential off-target toxicity.[6] The hydrolysis step effectively "locks" the conjugate, ensuring its stability in biological media.[7]
The Ancillary Roles of the PEG4 and Boc Groups
While the dibromomaleimide group is the primary reactive center, the PEG4 and Boc components of this compound play crucial supporting roles:
-
PEG4 Linker: The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][8][] PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and prolong circulation half-life.[10][11] The hydrophilic nature of the PEG4 linker also helps to mitigate aggregation of the bioconjugate.[]
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines.[12][13] In the context of this compound, it allows for a sequential conjugation strategy. After the DBM group has reacted with the target biomolecule, the Boc group can be removed under acidic conditions to expose a primary amine.[14][15][] This newly available amine can then be used for further functionalization, such as the attachment of another payload, an imaging agent, or a targeting ligand.[]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of dibromomaleimide in bioconjugation, compiled from various sources.
| Parameter | Value | Conditions | Reference(s) |
| Conjugation Time | < 15 - 30 minutes | Stoichiometric amounts of DBM reagent in buffered solutions (pH 6.2 - 8.5) at room temperature. | [3][7] |
| Reaction Efficiency | Near-quantitative (>95%) | Optimized conditions with slight excess of DBM reagent. | [2][18] |
| Hydrolysis Time | ~1 hour | Post-conjugation at pH 8.5. | [7] |
| Radiolabeling Yield | >98% | Radiolabeling of DBM-conjugated antibodies. | [5] |
Table 1: Reaction kinetics and efficiency of dibromomaleimide conjugation.
| Conjugate Type | Stability Condition | Outcome | Reference(s) |
| Dithiomaleamic acid | Incubation in serum | High stability, unreactive towards serum thiols. | [2][5] |
| Dithiomaleamic acid | Challenge with glutathione (GSH) | Stable, no significant deconjugation. | [19] |
| Bromomaleimide-linked | In vitro and in cells | Cleavable with first-order kinetics. | [20] |
Table 2: Stability of dibromomaleimide-derived bioconjugates.
Detailed Experimental Protocols
Disulfide Bond Reduction Protocol
This protocol is a prerequisite for the re-bridging of disulfide bonds in proteins and peptides.
-
Reagent Preparation: Prepare a fresh stock solution of a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP). A 100x stock solution can be made by dissolving TCEP in ultrapure water.[21]
-
Protein Preparation: Prepare the protein or peptide solution in a suitable buffer, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.4.
-
Reduction: Add the TCEP stock solution to the protein solution to a final concentration of 1.1-5 equivalents per disulfide bond to be reduced.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour to ensure complete reduction of the disulfide bonds.[21] It is often not necessary to remove the excess TCEP before proceeding to the conjugation step.[21]
Dibromomaleimide Conjugation Protocol
This protocol describes the conjugation of the DBM group to the reduced thiols.
-
Reagent Preparation: Dissolve the this compound reagent in a suitable buffer, such as a pH 5.0 sodium phosphate solution.[21] The choice of buffer pH can influence the reaction rate and specificity.
-
Conjugation: Add the dissolved DBM reagent to the solution containing the reduced protein or peptide. A slight molar excess (e.g., 1.1 to 8 equivalents) of the DBM reagent is typically used.[2][3]
-
Reaction: The reaction is generally rapid and can be complete within 15-30 minutes at room temperature.[3] The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.[2]
-
Hydrolysis (Optional but Recommended for Stability): After the conjugation is complete, the pH of the reaction mixture can be adjusted to ~8.5 to promote the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid. This step typically takes about 1 hour.[7]
Boc Group Deprotection Protocol
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
-
Reagent Preparation: Prepare a solution of a strong acid, such as 4 M HCl in 1,4-dioxane or trifluoroacetic acid (TFA).[14]
-
Deprotection: Dissolve the Boc-protected conjugate in a minimal amount of an anhydrous solvent like 1,4-dioxane. Add the acidic solution to the dissolved conjugate.
-
Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes.[14] The reaction can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the solvent and excess acid are typically removed under vacuum. The resulting amine salt can then be used in subsequent reactions.
Mandatory Visualizations
Caption: Reaction pathway of DBM with a protein disulfide bond.
Caption: Step-by-step workflow for creating a dual-functional conjugate.
Conclusion
The dibromomaleimide group in this compound offers a superior strategy for the site-specific and stable conjugation of molecules to cysteine residues, particularly through the re-bridging of disulfide bonds. Its rapid reaction kinetics, the enhanced stability of the resulting conjugate after hydrolysis, and the potential for orthogonal chemistry via the Boc-protected amine make it a powerful tool for the development of next-generation antibody-drug conjugates, targeted therapies, and other advanced bioconjugates. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the potential of this versatile reagent.
References
- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. precisepeg.com [precisepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 18. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 20. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the fields of bioconjugation, drug delivery, and peptide synthesis, serving as a crucial protecting group for amines in polyethylene glycol (PEG) linkers. Its widespread use stems from its stability under a variety of conditions and its facile removal under specific, mild acidic conditions.[1][2] This allows for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[3][4] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.
Core Principles of Boc Protection in PEG Linkers
The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker by converting it into a carbamate.[5][6] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[3][5] Its most critical feature is its easy removal under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[7][8]
Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[3][] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions and ensuring the desired final product.[3][10] The PEG component of the linker enhances the solubility and stability of the resulting conjugate, improves pharmacokinetic properties, and can reduce immunogenicity.[7][][12]
Data Presentation: Quantitative Analysis of Boc Protection and Deprotection
The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate.[3] The following tables summarize key quantitative data related to these processes.
Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Room Temperature | 3 - 12 | >95 | [13][14] |
| Base | Triethylamine (TEA), DIPEA, NaOH, DMAP | Room Temperature | 3 - 12 | >95 | [14][15] |
| Solvent | Dichloromethane (DCM), THF, Acetonitrile, Water | Room Temperature | 3 - 12 | >95 | [14] |
| Solvent-Free | (Boc)₂O with PEG-400 as catalyst/media | Room Temperature | < 0.1 | >90 | [16] |
Table 2: Representative Reaction Conditions for Boc Deprotection of PEG Linkers
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Acid | Trifluoroacetic acid (TFA) in DCM (20-50%) | 0 to RT | 1 - 2 | >95 | [3][17][18] |
| Acid | Hydrochloric acid (HCl) in Methanol or Dioxane | Room Temperature | 1 - 4 | >90 | [6] |
| Lewis Acid | Aluminum chloride (AlCl₃) | Room Temperature | 0.5 - 2 | High | [6] |
| Scavenger (optional) | Triisopropylsilane (TIS), Anisole | 0 to RT | 1 - 2 | - | [6][17] |
Table 3: Comparison of Boc and Fmoc Protecting Groups
This table highlights the key differences in cleavage conditions and stability between the two most common amine protecting groups used in bioconjugation and peptide synthesis, demonstrating their orthogonality.[5]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Reference(s) |
| Cleavage Condition | Strong Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) | [5][15] |
| Stability to Base | Stable | Labile | [2][5] |
| Stability to Acid | Labile | Stable (to mild acids) | [5] |
| Byproducts | Isobutene, CO₂, t-butyl cation | Dibenzofulvene, CO₂ | [5][17] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 13. rsc.org [rsc.org]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. stm.bookpi.org [stm.bookpi.org]
- 17. peptide.com [peptide.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to Site-Specific Antibody-Drug Conjugation Using 3,4-Dibromo-Mal-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3,4-Dibromo-Mal-PEG4-Boc, a heterobifunctional linker designed for the site-specific conjugation of payloads to antibodies. We will explore the underlying chemistry, experimental protocols, and the advantages of this platform for developing homogeneous and stable Antibody-Drug Conjugates (ADCs).
Introduction to Site-Specific ADCs and the Dibromomaleimide Platform
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1] Early ADC development often relied on conjugating drugs to lysine or cysteine residues, resulting in heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and conjugation sites.[2][3] This heterogeneity can lead to suboptimal pharmacokinetics, efficacy, and safety profiles.
Site-specific conjugation technologies have emerged to overcome these limitations by producing homogeneous ADCs with a precisely controlled DAR and defined attachment points.[4] The 3,4-dibromomaleimide (DBM) platform is a robust method for achieving site-specificity by bridging the interchain disulfide bonds of a native antibody.[3][5] This approach does not require antibody engineering and yields ADCs with a homogenous DAR of 4, significantly improving their pharmacological properties.[5]
The this compound linker is a key reagent in this platform. It features:
-
A dibromomaleimide group that serves as a bifunctional handle to cross-link two cysteine thiol groups generated from a reduced disulfide bond.[3]
-
A hydrophilic PEG4 spacer to enhance the solubility and pharmacokinetic properties of the resulting ADC.[6][7]
-
A Boc-protected amine , which, after deprotection, provides a reactive site for the stable attachment of a cytotoxic payload.[8]
Mechanism of Action and Experimental Workflow
The conjugation process involves a sequential, two-part strategy: the preparation of a linker-payload construct and its subsequent reaction with a partially reduced antibody. The overall workflow ensures precise control over the conjugation site and final DAR.
The chemical mechanism relies on the reduction of the four interchain disulfide bonds in an IgG1 antibody, generating eight reactive thiol groups. The dibromomaleimide moiety then cross-links these thiols, re-bridging the heavy and light chains and affixing one payload at each of the four original disulfide locations.
Figure 1: General experimental workflow for ADC production.
The diagram above illustrates the four main stages of producing a homogeneous ADC using the dibromomaleimide platform: antibody reduction, linker-payload synthesis, site-specific conjugation, and final purification.
Figure 2: Reaction of dibromomaleimide with reduced cysteines.
This diagram shows the core chemical reaction where the two bromine atoms on the maleimide ring are displaced by the two thiol groups from the reduced antibody, forming a stable, covalent bridge.
Experimental Protocols
The following protocols are generalized methodologies and should be optimized for specific antibodies and payloads.
3.1. Synthesis of DBM-PEG4-Payload
-
Boc Deprotection: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours until deprotection is complete, as monitored by TLC or LC-MS. Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized linker.
-
Payload Activation & Coupling: Dissolve the cytotoxic payload (containing a carboxylic acid) and an activating agent such as HBTU or HATU in an anhydrous solvent like DMF.[6][7] Add a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes to activate the payload.
-
Amide Bond Formation: Add the deprotected DBM-PEG4-Amine linker to the activated payload solution. Allow the reaction to proceed at room temperature for 2-4 hours or until completion.
-
Purification: Purify the final DBM-PEG4-Payload conjugate using reverse-phase HPLC to achieve high purity.
3.2. Antibody Reduction
-
Buffer Exchange: Prepare the antibody (e.g., Trastuzumab) in a suitable reaction buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Reduction: Add a 10-20 fold molar excess of a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.[9]
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Agent Removal: Promptly remove the excess TCEP using a desalting column or tangential flow filtration (TFF) to prevent re-oxidation.
3.3. Antibody-Drug Conjugation
-
Conjugation Reaction: Immediately after reduction and TCEP removal, add the purified DBM-PEG4-Payload to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload per disulfide bond is typically used.
-
Incubation: Allow the conjugation reaction to proceed at room temperature or 4°C for 1-16 hours. The reaction progress can be monitored by HIC-HPLC to track the formation of the desired DAR 4 species.
-
Quenching: Quench any unreacted linker-payload by adding an excess of a thiol-containing reagent like N-acetylcysteine.
3.4. ADC Purification and Characterization
-
Purification: Purify the ADC from unreacted payload and other impurities using Size Exclusion Chromatography (SEC) or Protein A chromatography.[9]
-
Characterization:
-
DAR and Homogeneity: Determine the average DAR and the distribution of DAR species using Hydrophobic Interaction Chromatography (HIC).[9]
-
Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC).[9]
-
Molecular Weight: Confirm the molecular weight of the ADC and its subunits using LC-MS.[10]
-
Quantitative Data Analysis
The use of dibromomaleimide linkers results in ADCs with superior physicochemical and biological properties compared to conventional conjugates.
Table 1: Physicochemical Properties of DBM-Based ADCs
| Parameter | DBM-ADC | Conventional Maleimide ADC | Reference |
|---|---|---|---|
| Average DAR | ~4.0 (Homogeneous) | 0-8 (Heterogeneous) | [3][5] |
| Purity (% Monomer by SEC) | >95% | Variable, prone to aggregation | [9] |
| Plasma Stability | High, stable maleamic acid post-hydrolysis | Prone to retro-Michael addition and drug loss | [4][10] |
| In Vivo Half-Life (mice) | ~184 hours | Significantly shorter |[4] |
Table 2: In Vitro Cytotoxicity of a DBM-MMAE ADC (Trastuzumab)
| Cell Line | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| BT-474 | HER2-positive | ~0.1 - 0.5 | [9] |
| MCF-7 | HER2-negative | No significant cytotoxicity |[9] |
Note: Data is compiled from studies on dibromomaleimide platforms, which are directly applicable to linkers like this compound.
Advantages and Conclusion
The this compound linker offers a powerful solution for creating next-generation ADCs with improved therapeutic potential. Key advantages include:
-
Homogeneity: Produces ADCs with a uniform DAR of 4, simplifying manufacturing and regulatory processes.[3]
-
Stability: Forms a stable, covalent bridge that is less susceptible to deconjugation in plasma compared to traditional maleimide linkers.[11][12]
-
Versatility: Can be applied to any native IgG1 or IgG4 antibody without the need for protein engineering.[5]
-
Improved Pharmacokinetics: The resulting homogeneous ADCs exhibit longer circulation half-lives and an improved therapeutic window.[5]
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3,4-Dibromo-Mal-PEG4-Acid, 2434639-17-3 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 3,4-Dibromo-Mal-PEG4-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for targeted protein degradation.[1][2] A PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, which is essential for efficient protein degradation.[1]
The 3,4-Dibromo-Mal-PEG4-Boc linker is a versatile tool for PROTAC synthesis. It features a dibromomaleimide group for covalent conjugation to thiol groups (e.g., cysteine residues) on a POI ligand or protein, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility, and a Boc-protected amine for subsequent coupling to an E3 ligase ligand. This application note provides detailed protocols for the synthesis and characterization of PROTACs utilizing this advanced linker.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the POI, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - figshare - Figshare [figshare.com]
Application Notes and Protocols for Bioconjugation with 3,4-Dibromo-Mal-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromo-Mal-PEG4-Boc is a heterobifunctional crosslinker that offers a versatile platform for bioconjugation, particularly in the fields of drug delivery, diagnostics, and proteomics. This reagent features three key components: a dibromomaleimide group for covalent linkage to thiol-containing molecules, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a Boc-protected amine for subsequent functionalization.[1][][3] The dibromomaleimide moiety is of particular interest as it can react with two thiol groups, enabling applications such as protein crosslinking, disulfide bond re-bridging, and the creation of multi-functional conjugates.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound in various bioconjugation strategies.
Key Features and Applications
The unique structure of this compound allows for several advanced bioconjugation applications:
-
Disulfide Bond Bridging: The dibromomaleimide can re-bridge the native disulfide bonds of proteins, such as antibodies, after reduction. This maintains the protein's tertiary structure while introducing a site for further functionalization.[3]
-
Thiol Crosslinking: The ability to react with two thiols makes this reagent an effective crosslinker for studying protein-protein interactions or creating well-defined bioconjugates.[4]
-
Sequential Conjugation: The Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions to allow for the attachment of a second molecule of interest.[]
-
Enhanced Pharmacokinetics: The PEG4 linker improves the solubility and in vivo stability of the resulting bioconjugate, potentially leading to a longer circulation half-life and reduced immunogenicity.[7]
-
Controlled Release: The resulting dithiomaleimide linkage can be cleavable under certain reducing conditions, such as those found within the cytoplasm of a cell, allowing for the controlled release of conjugated molecules.[8][9] Alternatively, the linkage can be hydrolyzed to a more stable maleamic acid.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters derived from studies on dibromomaleimide-based bioconjugation.
| Parameter | Value | Biomolecule/System | Notes |
| Reaction Time | < 20 minutes | Somatostatin | Near-quantitative formation of PEGylated somatostatin.[7][11] |
| Radiolabeling Yield | > 99% | Trastuzumab | Near quantitative radiochemical yield for sar-dtm-trastuzumab with [64Cu]Cu2+.[10] |
| Cleavage Rate Constant (k) | 2.8 s⁻¹ | Dibromomaleimide-linked GFP-rhodamine | In vitro cleavage with 1 mM glutathione.[9] |
| Conjugation Efficiency | Near-quantitative | Grb2-SH2 protein | Formation of the protein-glutathione bioconjugate.[12] |
| Hydrolysis Time | ~ 1 hour | Antibody-dibromomaleimide conjugates | To form stable maleamic acids.[13][14] |
Experimental Protocols
Protocol 1: Disulfide Bond Bridging of an Antibody
This protocol describes the reduction of a native interchain disulfide bond in an antibody, followed by re-bridging with this compound.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
-
Reaction buffer: Phosphate buffer (50 mM, pH 7.0-7.5) with 150 mM NaCl and 2 mM EDTA
Procedure:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Disulfide Reduction: Add a 10-20 fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.
-
Reagent Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the reduced antibody solution. Incubate for 1-2 hours at room temperature.
-
Quenching: Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted dibromomaleimide. Incubate for 15 minutes.
-
Purification: Purify the resulting antibody conjugate using size-exclusion chromatography to remove excess reagents and unconjugated linkers.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE (under non-reducing and reducing conditions), mass spectrometry, and functional assays.
Protocol 2: Sequential Dual Functionalization
This protocol outlines the conjugation of a thiol-containing molecule, followed by deprotection of the Boc group and conjugation of a second, amine-reactive molecule.
Materials:
-
Thiol-containing molecule (Molecule A, e.g., a peptide with a cysteine residue)
-
This compound
-
Amine-reactive molecule (Molecule B, e.g., an NHS-ester functionalized fluorophore)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffers (as described in Protocol 1 and a suitable buffer for the second conjugation, e.g., PBS pH 7.4-8.0)
Procedure:
Step 1: Conjugation to the First Thiol-Containing Molecule
-
Follow steps 3 and 4 from Protocol 1, reacting this compound with one equivalent of the thiol-containing Molecule A.
-
Purify the resulting conjugate (Molecule A-PEG4-Mal-Br-Boc) to remove unreacted starting materials.
Step 2: Boc Deprotection
-
Dissolve the purified conjugate in a solution of 20-50% TFA in DCM.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the TFA and DCM under vacuum.
-
Dissolve the residue in a suitable buffer and neutralize with a base such as TEA or DIPEA.
Step 3: Conjugation to the Second Molecule
-
Dissolve the deprotected conjugate (Molecule A-PEG4-Mal-Br-NH2) in a suitable reaction buffer (pH 7.4-8.0).
-
Add a 1.5 to 3-fold molar excess of the amine-reactive Molecule B (e.g., NHS-ester).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the final dual-functionalized conjugate using an appropriate chromatographic method.
-
Characterize the final product to confirm the successful conjugation of both molecules.
Visualizations
Caption: Experimental workflow for bioconjugation with this compound.
Caption: Logical relationship for sequential dual functionalization.
References
- 1. 3,4-Dibromo-Mal-PEG4-Acid | AxisPharm [axispharm.com]
- 3. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using a 3,4-Dibromomaleimide-PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the synthesis of antibody-drug conjugates (ADCs) utilizing a heterobifunctional 3,4-dibromomaleimide-PEG4 linker. This methodology facilitates site-specific conjugation of a cytotoxic payload to a monoclonal antibody (mAb), offering enhanced homogeneity and stability compared to traditional maleimide-based approaches.
The 3,4-dibromomaleimide moiety enables the re-bridging of interchain disulfide bonds within the antibody, which are first reduced to generate free thiol groups. This approach allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of 4, leading to a more homogeneous product. The polyethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
This document outlines two primary protocols based on the terminal functionality of the linker used for drug attachment:
-
Protocol A: Utilizes 3,4-Dibromo-Mal-PEG4-Acid for conjugation to amine-containing drugs.
-
Protocol B: Employs 3,4-Dibromo-Mal-PEG4-NHBoc for conjugation to carboxyl-containing drugs following deprotection.
Principle of the Method
The synthesis of an ADC with a dibromomaleimide linker is a multi-step process that leverages bioorthogonal chemistry to ensure specific and stable conjugation.
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are selectively reduced to yield free sulfhydryl (thiol) groups. This is a critical step that dictates the sites of conjugation.
-
Antibody-Linker Conjugation: The 3,4-dibromomaleimide group of the linker reacts rapidly with two thiol groups from the reduced disulfide bond, forming a stable, re-bridged linkage.
-
Drug-Linker Conjugation: The terminal group of the PEG4 spacer (either a carboxylic acid or a deprotected amine) is then used to attach the cytotoxic payload.
-
Purification and Characterization: The final ADC is purified to remove excess reagents and characterized to determine key quality attributes such as DAR, purity, and aggregation.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
3,4-Dibromo-Mal-PEG4-Acid or 3,4-Dibromo-Mal-PEG4-NHBoc
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Amine-containing cytotoxic drug (for Protocol A)
-
Carboxyl-containing cytotoxic drug (for Protocol B)
-
Activation reagents (for Protocol A): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS)
-
Coupling reagents (for Protocol B): HATU, DIPEA
-
Deprotection reagent (for Protocol B): Trifluoroacetic acid (TFA)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., L-cysteine or Tris buffer)
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Analytical equipment: UV/Vis Spectrophotometer, SDS-PAGE, Mass Spectrometry (MS), Hydrophobic Interaction Chromatography (HIC)
Protocol A: ADC Synthesis using 3,4-Dibromo-Mal-PEG4-Acid
This protocol is designed for the conjugation of a drug containing a primary or secondary amine.
Step 1: Antibody Reduction
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C with gentle mixing.
-
Remove excess TCEP using a desalting column or SEC, exchanging the buffer to a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).
Step 2: Preparation of Drug-Linker Conjugate
-
Dissolve the 3,4-Dibromo-Mal-PEG4-Acid linker, EDC, and NHS in anhydrous DMSO at a molar ratio of 1:1.5:1.2 to form the NHS-activated ester.
-
Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Add the amine-containing drug to the activated linker solution (typically a 1.1 to 1.5-fold molar excess of the drug to the linker).
-
Let the reaction proceed for 2-4 hours at room temperature. The formation of the drug-linker conjugate can be monitored by LC-MS.
Step 3: Conjugation of Drug-Linker to Reduced Antibody
-
Add a 5-10 fold molar excess of the pre-formed drug-linker conjugate (from Step 2) to the reduced antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding a 20-fold molar excess of L-cysteine to cap any unreacted dibromomaleimide groups.
Step 4: Purification and Characterization
-
Purify the ADC using SEC to remove unconjugated drug-linker, excess reagents, and aggregates.[]
-
Concentrate the purified ADC using an appropriate centrifugal filter device.
-
Characterize the final ADC as described in Section 3.
Protocol B: ADC Synthesis using 3,4-Dibromo-Mal-PEG4-NHBoc
This protocol is for the conjugation of a drug containing a carboxylic acid group.
Step 1: Antibody Reduction
-
Follow the same procedure as in Protocol A, Step 1.
Step 2: Conjugation of Linker to Reduced Antibody
-
Dissolve the 3,4-Dibromo-Mal-PEG4-NHBoc linker in DMSO.
-
Add a 5-10 fold molar excess of the linker to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the antibody-linker conjugate using SEC or TFF to remove excess linker.
Step 3: Boc Deprotection
-
Lyophilize the purified antibody-linker conjugate.
-
Resuspend the conjugate in a solution of 20-50% TFA in Dichloromethane (DCM).
-
Incubate for 30 minutes at room temperature to remove the Boc protecting group, exposing the terminal amine.
-
Remove the TFA and DCM under a stream of nitrogen, followed by purification via SEC to exchange into a suitable buffer for the next step (e.g., PBS, pH 7.4).
Step 4: Activation and Conjugation of the Drug
-
Activate the carboxylic acid group on the cytotoxic drug using EDC and NHS (or HATU/DIPEA) in anhydrous DMSO, similar to Protocol A, Step 2.
-
Add the activated drug solution to the deprotected antibody-linker conjugate. A molar ratio of 5-10 fold excess of the activated drug is a common starting point.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
Step 5: Purification and Characterization
-
Purify the final ADC using SEC to remove unconjugated drug and other impurities.[]
-
Concentrate and characterize the ADC as described in Section 3.
Data Presentation and Characterization
The successful synthesis of an ADC requires rigorous analytical characterization to ensure its quality, efficacy, and safety.[2]
Key Quality Attributes to Measure:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This is a critical parameter influencing the ADC's potency and therapeutic window.[]
-
Purity: Assessment of the percentage of the desired ADC product versus unconjugated antibody, drug-linker, and other impurities.
-
Aggregation: Quantification of high molecular weight species, which can impact efficacy and immunogenicity.
-
In Vitro Potency: Measurement of the ADC's biological activity in cell-based assays.
Analytical Methods:
| Analytical Method | Parameter Measured | Typical Results / Specification |
| UV/Vis Spectroscopy | Protein Concentration & DAR | DAR determined by comparing absorbance at 280 nm (protein) and a wavelength specific to the drug. |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution | Separation of species with different DAR values (DAR0, DAR2, DAR4, etc.). Provides a profile of homogeneity. |
| Size-Exclusion Chromatography (SEC) | Purity & Aggregation | Main peak represents monomeric ADC. Should be >95%. Aggregates should be <5%. |
| SDS-PAGE (Reducing & Non-reducing) | Conjugation Confirmation | Shift in molecular weight of light and heavy chains (reducing) or the full antibody (non-reducing) upon conjugation. |
| Mass Spectrometry (LC-MS) | Molecular Weight & DAR | Confirms the mass of the intact ADC and its subunits, providing precise DAR values. |
| In Vitro Cell-Based Assays | Biological Activity / Potency | IC50 value determination on target-expressing cell lines to confirm the ADC is active. |
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols for Boc Deprotection of 3,4-Dibromo-Mal-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 3,4-Dibromo-Mal-PEG4-Boc. This process is a critical step in the synthesis of various bioconjugates, including antibody-drug conjugates (ADCs), where the unmasking of the primary amine is essential for subsequent conjugation or to modulate the physicochemical properties of the final molecule. The 3,4-dibromomaleimide moiety offers a versatile platform for bioconjugation, capable of reacting with thiols, while the PEG4 linker enhances solubility and provides spatial separation between the conjugated moieties.[][2][3] The Boc protecting group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4][5]
The deprotection reaction proceeds via an acid-catalyzed mechanism where the Boc group is protonated, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine as an ammonium salt.[6][7] Careful control of reaction conditions is crucial to ensure complete deprotection while minimizing potential side reactions.
Key Applications
-
Sequential Conjugation: The deprotected amine can be used for the attachment of a second biomolecule, payload, or imaging agent, enabling the construction of complex, multifunctional bioconjugates.
-
Linker Modification: The primary amine can be further modified to introduce different functionalities or to alter the charge and hydrophilicity of the linker.
-
Modulation of Physicochemical Properties: Removal of the bulky and hydrophobic Boc group can significantly impact the solubility and aggregation propensity of the molecule.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the most common method for Boc deprotection in a laboratory setting.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or Argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Toluene (optional, for azeotropic removal of TFA)
-
Saturated aqueous sodium bicarbonate solution (for neutralization, if required)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM (e.g., 10 mg of substrate in 1 mL of DCM) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add TFA to the stirred solution. The final concentration of TFA should be between 20% and 50% (v/v).[8][9] For example, for a 50% TFA solution, add 1 mL of TFA to the 1 mL of DCM solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-3 hours.[6][10]
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical method such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[6][11]
-
Work-up (TFA Salt):
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[4] The resulting product will be the TFA salt of the deprotected amine.
-
-
Work-up (Free Amine - Optional):
-
If the free amine is required, dissolve the residue from step 7a in DCM.
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free amine.
-
Data Presentation
The selection of deprotection conditions can be optimized based on the specific requirements of the subsequent steps. The following table summarizes typical reaction parameters for Boc deprotection using TFA.
| Parameter | Condition 1 | Condition 2 | Reference(s) |
| TFA Concentration | 20% (v/v) in DCM | 50% (v/v) in DCM | [8][12] |
| Temperature | 0 °C to Room Temperature | Room Temperature | [4][10] |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours | [6][10] |
| Typical Yield | >95% (as TFA salt) | >95% (as TFA salt) | General observation |
Analytical Methods for Monitoring Deprotection
| Method | Principle | Typical Observations | Reference(s) |
| TLC | Differential partitioning of components on a stationary phase. | Disappearance of the starting material spot and appearance of a more polar product spot (lower Rf value). | [6] |
| LC-MS | Separation by HPLC followed by mass detection. | Disappearance of the mass peak corresponding to the Boc-protected compound and appearance of a new peak with the expected mass of the deprotected amine. | [11][13] |
| NMR | Nuclear Magnetic Resonance spectroscopy. | Disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group (around 1.4 ppm). | [14] |
Mandatory Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient TFA, short reaction time, or low temperature. | Increase TFA concentration, prolong reaction time, or allow the reaction to proceed at room temperature for a longer period. |
| Degradation of Maleimide | Presence of nucleophiles or prolonged exposure to strong acid. | Ensure anhydrous conditions. While the maleimide is generally stable to TFA, minimize reaction time once deprotection is complete. |
| Side Product Formation | Alkylation of the substrate by the tert-butyl cation. | While less common with PEGylated linkers, consider adding a scavenger like triisopropylsilane (TIS) if side reactions are observed.[15] |
| Oily Product | Residual TFA. | Perform co-evaporation with toluene multiple times.[4] If the free amine is desired, perform the neutralization work-up. |
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated area or a fume hood.
-
Always work under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction and to minimize potential side reactions.
References
- 2. Boc-protected amine/Maleimide PEG reagent, 3,4-Dibromo-Mal-PEG2-Boc-amine, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 3. 3,4-Dibromo-Mal-PEG4-amide-DBCO | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. microsaic.com [microsaic.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Site-Specific Cysteine Conjugation using 3,4-Dibromo-Mal-PEG4-Boc
Audience: Researchers, scientists, and drug development professionals involved in bioconjugation, protein engineering, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs).
Introduction: The development of precisely engineered bioconjugates is a cornerstone of modern drug development. Site-specific conjugation to cysteine residues offers a robust strategy for creating homogeneous conjugates with a defined drug-to-antibody ratio (DAR). The 3,4-dibromomaleimide functional group is a next-generation reagent that provides a stable, irreversible linkage to thiol groups of cysteine residues. Unlike traditional maleimides, the resulting thiosuccinimide bond from dibromomaleimide is resistant to retro-Michael reactions, thereby preventing payload dissociation in vivo.
This document provides detailed protocols for the conjugation of 3,4-Dibromo-Mal-PEG4-Boc to cysteine residues on proteins or antibodies. The bifunctional nature of this reagent, featuring a Boc-protected amine, allows for subsequent, orthogonal conjugation following deprotection, making it a versatile tool for creating complex bioconjugates.
Reaction Principle and Workflow
The conjugation process involves the reaction of the dibromomaleimide moiety with the thiol group of a cysteine residue. This proceeds via a nucleophilic substitution reaction, where one of the bromine atoms is displaced by the thiolate anion, forming a stable C-S bond. A subsequent hydrolysis step can remove the second bromine atom, further stabilizing the conjugate. The entire process is typically performed under controlled pH and temperature to ensure specificity and minimize side reactions.
Figure 1: General experimental workflow for conjugating a cysteine-containing protein with this compound.
Quantitative Data Summary
The following tables provide representative data for a typical conjugation reaction between a monoclonal antibody (mAb) and this compound.
Table 1: Reaction Parameters
| Parameter | Recommended Value | Purpose |
|---|---|---|
| Protein Concentration | 5 - 10 mg/mL | Ensures efficient reaction kinetics. |
| Reagent Stoichiometry | 5 - 10 molar equivalents per thiol | Drives the reaction to completion. |
| Reaction Buffer | 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5 | Maintains protein stability and optimal pH for thiol reactivity. |
| Co-solvent | <10% v/v DMSO | Solubilizes the dibromomaleimide reagent. |
| Reaction Temperature | 4 - 25 °C | Lower temperatures can improve stability for sensitive proteins. |
| Reaction Time | 1 - 4 hours | Sufficient time for complete conjugation. |
| Quenching Reagent | 20-fold molar excess N-acetylcysteine | Caps any unreacted dibromomaleimide groups. |
Table 2: Characterization Results (Example Data)
| Analytical Method | Parameter Measured | Result |
|---|---|---|
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | DAR2 = 5%, DAR4 = 90%, DAR6 = 5% |
| Reverse Phase HPLC (RP-HPLC) | Purity | > 98% |
| Mass Spectrometry (MS) | Mass of Conjugate | Confirmed expected mass increase |
| Size Exclusion Chromatography (SEC) | Aggregation | < 2% |
Experimental Protocols
Protocol 1: Preparation of Cysteine-Engineered Antibody
For antibodies that do not have accessible free cysteines, interchain disulfide bonds must first be reduced.
-
Buffer Preparation: Prepare a reduction buffer (e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5). Degas the buffer thoroughly to remove dissolved oxygen.
-
Antibody Preparation: Dialyze the antibody into the reduction buffer. Adjust the concentration to 10 mg/mL.
-
Reduction: Add a 10-fold molar excess of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP).
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Buffer Exchange: Immediately purify the reduced antibody using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed conjugation buffer to remove excess TCEP.
Protocol 2: Conjugation of this compound to Antibody
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Setup: In a reaction vessel, add the reduced and purified antibody in conjugation buffer (pH 7.5).
-
Reagent Addition: While gently stirring, add the desired molar equivalent (e.g., 8-fold excess per antibody) of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C, protected from light.
-
Quenching: Terminate the reaction by adding a 20-fold molar excess of N-acetylcysteine (relative to the dibromomaleimide reagent). Incubate for an additional 30 minutes.
-
Purification: Remove unreacted reagent and byproducts by purifying the antibody-conjugate via Size Exclusion Chromatography (SEC) using an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the purified conjugate using HIC to determine the DAR distribution, SEC for aggregation analysis, and mass spectrometry to confirm the final conjugate mass.
Figure 2: Simplified reaction mechanism of dibromomaleimide with a cysteine thiol, followed by hydrolysis to form a stable conjugate.
Protocol 3: Optional Boc-Deprotection
To expose the primary amine for secondary conjugation, the Boc protecting group must be removed.
-
Lyophilization: Lyophilize the purified conjugate to remove all buffer salts.
-
Deprotection: Reconstitute the lyophilized conjugate in a solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane.
-
Incubation: Incubate for 1 hour at room temperature.
-
TFA Removal: Remove the TFA by drying the sample under a stream of nitrogen gas.
-
Purification: Immediately redissolve the deprotected conjugate in a suitable buffer and purify using a desalting column to remove residual TFA and scavengers. The resulting conjugate now possesses a free amine ready for subsequent labeling (e.g., with an NHS-ester).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete antibody reduction; Reagent degradation; Incorrect pH. | Ensure complete reduction via Ellman's assay; Use fresh reagent stock; Verify buffer pH is between 7.0-7.8. |
| High Aggregation | High protein concentration; High DMSO concentration; Unfavorable buffer conditions. | Reduce protein concentration; Keep DMSO below 10%; Screen different buffer formulations. |
| Incomplete Boc Deprotection | Insufficient TFA or reaction time; Water contamination. | Use anhydrous TFA and extend reaction time; Ensure conjugate is completely dry before adding TFA. |
These application notes provide a comprehensive guide for the successful conjugation of this compound to cysteine residues. The stability of the resulting linkage and the versatility of the bifunctional linker make it an excellent choice for the development of next-generation biotherapeutics.
Application Notes and Protocols: Reaction of 3,4-Dibromo-Mal-PEG4-Boc with Thiol Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and protocols for conjugating the thiol-reactive linker, 3,4-Dibromo-Mal-PEG4-Boc, to thiol-containing molecules such as peptides, proteins, and antibodies. The information is based on the well-established chemistry of the 3,4-dibromomaleimide (DBM) functional group.
Introduction and Reaction Principle
The 3,4-dibromomaleimide (DBM) moiety is a highly efficient thiol-reactive functional group used for bioconjugation. Unlike traditional maleimides that react with a single thiol via Michael addition, the DBM group reacts with two thiol groups through a substitution reaction. This unique reactivity allows it to act as a bridge, covalently linking two cysteine residues, such as those formed from the reduction of a disulfide bond.[1][2][3][4]
The reaction proceeds in two key stages:
-
Conjugation: Two thiol groups displace the two bromine atoms on the maleimide ring, forming a dithiomaleimide (DTM) conjugate. This step is typically fast and highly selective for thiols.[1][2]
-
Hydrolysis (Optional but Recommended): The resulting DTM conjugate can undergo hydrolysis under mild basic conditions. This opens the maleimide ring to form a stable maleamic acid derivative.[4][5] This "locking" mechanism is highly advantageous as it creates an irreversible, stable linkage that is not susceptible to the retro-Michael reactions (thiol exchange) that can compromise the stability of traditional maleimide-thiol conjugates in biological media.[4]
The inherent fluorescence of the dithiomaleimide product upon conjugation can also be leveraged for creating self-reporting probes for imaging and tracking applications.[1][2][6] Furthermore, the thioether bonds formed can be cleaved in highly reducing environments, such as the cytoplasm, making DBM-based linkers suitable for drug delivery systems requiring intracellular cargo release.[1][2][3]
Reaction Mechanism and Workflow
The overall process involves the reaction of the dibromomaleimide with two thiol groups, followed by an optional hydrolysis step to ensure conjugate stability.
A typical experimental workflow for conjugating a DBM-linker to a protein with disulfide bonds is outlined below.
Reaction Conditions
The optimal reaction conditions can vary depending on the specific thiol-containing molecule and the desired outcome. The following tables summarize key parameters for consideration.
Table 1: General Reaction Parameters
| Parameter | Recommended Range/Value | Notes | Citations |
|---|---|---|---|
| pH | 6.5 - 8.5 | pH 6.5-7.5 favors thiol-maleimide reaction with minimal side reactions.[7][8] pH 8.5 can accelerate both conjugation and subsequent hydrolysis to the stable maleamic acid form.[4][5] A lower pH (~5.0-6.2) can be used to minimize thiol re-oxidation.[3][6] | [3][4][5][6][7][8] |
| Temperature | 20 - 37 °C (Room Temp) | Most reactions proceed efficiently at room temperature. Incubation at 37°C can be used.[9] Some protocols initiate the reaction at 0°C.[3] | [3][9] |
| Solvent | Aqueous Buffers (Phosphate, PBS, Tris, HEPES) | The DBM-linker should be dissolved in a water-miscible organic solvent (e.g., DMSO, DMF) before addition to the aqueous reaction buffer.[3] | [3] |
| Stoichiometry | 1.1 - 20 molar excess of DBM-linker | For single cysteine modification, a small excess (1.1x) is sufficient.[3][10] For disulfide bridging on antibodies, a larger excess (8-20x) is often used to drive the reaction to completion.[4] | [3][4][10] |
| Reaction Time | 1 - 4 hours (or overnight) | Reaction progress should be monitored. For antibody conjugation and hydrolysis, the entire process can be completed in ~1-2 hours.[5][11] |[3][5][9][11] |
Table 2: Conditions for Disulfide Bond Reduction (if applicable)
| Parameter | Reagent | Conditions | Notes | Citations |
|---|---|---|---|---|
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | 10-100x molar excess | TCEP is ideal as it does not contain thiols and does not need to be removed prior to conjugation. | |
| DTT (Dithiothreitol) | 10-100x molar excess | Excess DTT must be removed (e.g., by dialysis or SEC) before adding the DBM-linker to prevent it from reacting. |
| Incubation Time | 20 - 60 minutes | At room temperature. | Ensures complete reduction of accessible disulfide bonds. |[3] |
Experimental Protocols
The following are generalized protocols that should be optimized for specific applications.
Protocol 1: Disulfide Bond Bridging in a Peptide (e.g., Somatostatin Analogue)
This protocol is adapted from methodologies used for modifying peptides with a single disulfide bond.[3][10]
-
Peptide Reduction:
-
Dissolve the lyophilized peptide (containing a disulfide bond) in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.2, with 40% MeCN if needed for solubility) to a final concentration of ~150 µM.[3]
-
Add 1.1 molar equivalents of TCEP solution.
-
Incubate for 1 hour at 20°C to ensure complete reduction of the disulfide bond.
-
-
Conjugation:
-
Prepare a stock solution of this compound in DMF or DMSO.
-
Add 1.1 molar equivalents of the DBM-linker solution to the reduced peptide.
-
Allow the reaction to proceed for 1 hour at 20°C.
-
-
Analysis:
-
Monitor the reaction progress and confirm the formation of the bridged product by LC-MS. The expected mass will be the mass of the reduced peptide + the mass of the DBM-linker minus 2x HBr.
-
Protocol 2: Site-Selective Conjugation to an Antibody (e.g., IgG1)
This protocol is for re-bridging the interchain disulfide bonds of an antibody to create a homogeneous conjugate, adapted from established methods.[4][5]
-
Antibody Reduction:
-
Prepare the antibody (e.g., Trastuzumab) in a suitable, degassed buffer such as PBS, pH 7.4.
-
Add a 10-20x molar excess of TCEP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Conjugation and Hydrolysis:
-
Prepare a stock solution of this compound in DMSO.
-
Adjust the pH of the reduced antibody solution to 8.5 using a suitable buffer (e.g., Tris or Borate).
-
Add 8-10 molar equivalents of the DBM-linker solution to the reduced antibody.
-
Incubate for 1-2 hours at room temperature, protected from light. The slightly basic pH facilitates both the conjugation and the subsequent hydrolysis to the stable maleamic acid form.[4][5]
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a PD-10 desalting column or an SEC-HPLC system) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the conjugation and purity of the antibody-linker conjugate using SDS-PAGE (under non-reducing and reducing conditions) and mass spectrometry (ESI-MS) to determine the drug-to-antibody ratio (DAR).
-
Applications in Drug Development
The unique properties of the dibromomaleimide linker make it highly valuable for therapeutic and diagnostic applications.
-
Antibody-Drug Conjugates (ADCs): The primary application is the creation of highly stable and homogeneous ADCs. By bridging the native interchain disulfide bonds of an antibody, a precise drug-to-antibody ratio (DAR) of 4 can be achieved, leading to improved therapeutic windows.[5][12]
-
Radiolabeling for Imaging: DBM linkers provide a stable and site-specific method for attaching radiolabeled chelators to antibodies for PET and SPECT imaging, enabling better tracking and biodistribution studies.[4][13]
-
Peptide and Protein Therapeutics: The technology can be used to modify peptides and other proteins, improving their stability or creating novel bioconjugates.[3][9]
-
Probes and Diagnostics: The inherent fluorescence upon conjugation allows for the development of trackable probes for in vitro and in vivo applications.[6]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Degradation Studies Using 3,4-Dibromo-Mal-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The choice of the linker connecting the target-binding and E3 ligase-binding moieties is critical for the efficacy of a PROTAC.
3,4-Dibromo-Mal-PEG4-Boc is a versatile, PEG-based linker designed for the synthesis of covalent PROTACs. It features a dibromomaleimide group for irreversible covalent bonding to cysteine residues on a target protein, a hydrophilic 4-unit polyethylene glycol (PEG) spacer to enhance solubility and optimize the ternary complex formation, and a Boc-protected amine for facile conjugation to an E3 ligase ligand. These application notes provide a comprehensive guide to utilizing this compound in protein degradation studies.
Key Features of this compound
-
Covalent Target Engagement: The dibromomaleimide moiety allows for the formation of a stable, covalent bond with cysteine residues on the protein of interest (POI).
-
Hydrophilic Spacer: The PEG4 linker improves the aqueous solubility and cell permeability of the resulting PROTAC.[1][2]
-
Tunable Design: The Boc-protected amine provides a convenient handle for the attachment of various E3 ligase ligands after a straightforward deprotection step.
Mechanism of Action
A PROTAC synthesized using this compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC first binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][4]
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved) values. The following tables provide representative data for covalent PROTACs targeting various oncogenic proteins. While not all linkers are explicitly this compound, the data illustrates the typical potency of covalent degraders.
Table 1: In Vitro Degradation Profile of Covalent PROTACs
| Target Protein | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|---|
| KRAS G12C | NCI-H2030 | 24 | 590 | ~75 | [3] |
| KRAS G12C | MIA PaCa-2 | 24 | 320 | ~75 | [3] |
| EGFR del19 | HCC-827 | 24 | 3.57 | >90 | [5] |
| EGFR L858R/T790M | H1975 | 24 | 1.56 | ~80 | [6] |
| BTK | Ramos | 17 | 0.5 | >90 | [7] |
| BRD4 | HCT-116 | 24 | 0.15 | >90 |[8] |
Table 2: Cellular Viability of Covalent PROTACs
| Target Protein | Cell Line | Treatment Time (hours) | IC50 (nM) | Reference |
|---|---|---|---|---|
| KRAS G12C | MIA PaCa-2 | 72 | 4.7 | [9] |
| EGFR del19 | HCC-827 | 72 | 1.6 | [6] |
| BTK | TMD8 | 72 | 1.4 | [7] |
| BRD4 | HEK293 | 72 | N/A |[8] |
Experimental Protocols
The following are detailed protocols for the synthesis of a PROTAC using this compound and subsequent in vitro evaluation.
Protocol 1: Synthesis of a PROTAC using this compound
Part A: Boc Deprotection
-
Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M solution).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step.
Part B: Amide Coupling with E3 Ligase Ligand
-
Dissolve the deprotected linker from Part A and an appropriate E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand with a carboxylic acid handle) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the product by preparative high-performance liquid chromatography (HPLC).
Part C: Conjugation to Target Protein Ligand
-
The dibromomaleimide moiety of the purified linker-E3 ligase ligand conjugate is then reacted with a thiol-containing target protein ligand (e.g., a cysteine-containing peptide or a small molecule inhibitor with a thiol handle).
-
Dissolve the reactants in a suitable buffer, typically at a pH between 7.0 and 7.5.
-
The reaction is generally rapid and can be monitored by LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
Protocol 2: Western Blot for Protein Degradation Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically from 0.1 nM to 10 µM) for a desired time period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[3][10]
Protocol 3: In Vitro Ubiquitination Assay
-
Immunoprecipitation: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to beads.
-
Western Blot: Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein.
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the PROTAC concentration to determine the IC50 value.
Signaling Pathway
Conclusion
This compound is a valuable chemical tool for the development of covalent PROTACs. Its unique combination of a covalent warhead, a hydrophilic spacer, and a versatile conjugation handle allows for the rational design and synthesis of potent and selective protein degraders. The protocols and data presented in these application notes provide a solid foundation for researchers to employ this linker in their targeted protein degradation studies, ultimately contributing to the advancement of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient targeted oncogenic KRASG12C degradation via first reversible-covalent PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of the Tunability of BRD4 Degradation by DCAF16 -labelling Covalent Glues. | Broad Institute [broadinstitute.org]
- 10. Discovery of Monovalent Direct Degraders of BRD4 That Act Via the Recruitment of DCAF11 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Application of 3,4-Dibromo-Mal-PEG4-Boc in Targeted Protein Degradation: A Detailed Guide for Researchers
For Immediate Release
In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker component of these heterobifunctional molecules is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex. This document provides detailed application notes and protocols for the use of 3,4-Dibromo-Mal-PEG4-Boc , a versatile PEG-based linker, in the synthesis and evaluation of PROTACs for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a heterobifunctional linker designed for the synthesis of PROTACs. It features three key components:
-
A dibromomaleimide group: This electrophilic moiety serves as a reactive handle for conjugation to thiol groups, such as the cysteine residues on a protein of interest (POI) ligand or an E3 ligase ligand. The two bromine atoms allow for a stable, covalent linkage.
-
A tetra-polyethylene glycol (PEG4) chain: The hydrophilic PEG4 spacer enhances the aqueous solubility of the PROTAC molecule, a common challenge in the development of these typically large and hydrophobic compounds. The flexibility of the PEG chain is also crucial for enabling the optimal orientation of the POI and E3 ligase for efficient ubiquitination.
-
A Boc-protected amine : The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to allow for subsequent conjugation to a carboxylic acid-containing ligand, typically through amide bond formation.
This combination of features makes this compound a valuable tool for the modular and efficient synthesis of PROTACs.
Mechanism of Action of PROTACs Utilizing this compound
PROTACs synthesized using the this compound linker operate through the canonical PROTAC mechanism of action. By covalently linking a POI-binding ligand and an E3 ubiquitin ligase-binding ligand, the resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Figure 1. Mechanism of action of a PROTAC synthesized with this compound.
Application Notes
The unique structural features of this compound lend themselves to several strategic applications in TPD:
-
Targeting Proteins with Available Cysteine Residues: The dibromomaleimide moiety is particularly well-suited for developing PROTACs that covalently bind to the target protein. This can be advantageous for targets with shallow binding pockets or for achieving high potency and prolonged duration of action.
-
Modular PROTAC Synthesis: The orthogonal reactivity of the dibromomaleimide and the Boc-protected amine allows for a flexible and modular approach to PROTAC synthesis. Researchers can readily synthesize a variety of PROTACs by coupling different POI ligands and E3 ligase ligands to the linker.
-
Improving Physicochemical Properties: The integrated PEG4 spacer can significantly improve the solubility and reduce the aggregation of the final PROTAC molecule, which are critical for achieving good cell permeability and in vivo bioavailability.
Representative Data
While specific data for a PROTAC synthesized with this compound is not yet widely published, the following table represents the type of quantitative data that would be generated to characterize the efficacy of such a PROTAC. The data is hypothetical and serves as an example for researchers.
| Parameter | Description | Representative Value |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 50 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >95% |
| IC50 | The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell viability). | 100 nM |
| Ternary Complex KD | The dissociation constant for the formation of the POI-PROTAC-E3 ligase ternary complex. | 25 nM |
Experimental Protocols
Detailed protocols for the synthesis of a representative PROTAC using this compound and its subsequent biological evaluation are provided below.
Protocol 1: Synthesis of a Representative PROTAC
This protocol describes a two-step synthesis of a PROTAC where a cysteine-reactive POI ligand is first coupled to the dibromomaleimide moiety, followed by deprotection and coupling of an E3 ligase ligand.
Figure 2. General workflow for the synthesis of a PROTAC using this compound.
Materials:
-
This compound
-
POI ligand with a free thiol group
-
E3 ligase ligand with a carboxylic acid group (e.g., a derivative of pomalidomide or VHL ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Reversed-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step 1: Conjugation of POI Ligand a. Dissolve this compound (1.0 eq) and the thiol-containing POI ligand (1.1 eq) in anhydrous DMF. b. Add DIPEA (2.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS until the starting material is consumed. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Step 2: Boc Deprotection a. Dissolve the crude product from Step 1 in a 1:1 mixture of DCM and TFA. b. Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS. c. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Step 3: Conjugation of E3 Ligase Ligand a. Dissolve the deprotected intermediate from Step 2 (1.0 eq) and the carboxylic acid-containing E3 ligase ligand (1.2 eq) in anhydrous DMF. b. Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture. c. Stir the reaction at room temperature for 6-18 hours, monitoring by LC-MS.
-
Purification and Characterization a. Purify the crude final PROTAC by reversed-phase HPLC. b. Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
Figure 3. Experimental workflow for Western Blot analysis of protein degradation.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with RIPA buffer. b. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: a. Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. b. Perform densitometry analysis to quantify the protein levels. Normalize the target protein signal to the loading control signal. c. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
Protocol 3: Cell Viability Assay
This protocol is used to determine the IC50 of the synthesized PROTAC.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the PROTAC concentration. Fit the data to a dose-response curve to determine the IC50.
Protocol 4: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Materials:
-
Synthesized PROTAC
-
Recombinant target protein
-
Recombinant E1, E2, and E3 ligase
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
PROTAC Addition: Add the PROTAC at a desired concentration. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein to observe higher molecular weight bands corresponding to ubiquitinated protein, or by using an anti-ubiquitin antibody after immunoprecipitation of the target protein.
Conclusion
This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its unique combination of a cysteine-reactive dibromomaleimide, a solubility-enhancing PEG4 spacer, and a modular Boc-protected amine handle provides researchers with a powerful tool to develop novel protein degraders. The detailed protocols provided herein offer a comprehensive guide for the synthesis and evaluation of PROTACs, empowering scientists to accelerate their research in the exciting field of targeted protein degradation.
Application Notes and Protocols for Developing Antibody-Drug Conjugates with 3,4-Dibromo-Mal-PEG4-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker technology connecting the antibody and the payload is critical to the success of an ADC, influencing its stability, pharmacokinetics, and efficacy. Next-generation maleimide derivatives, such as 3,4-dibromomaleimide, offer significant advantages over traditional maleimide linkers by enabling the re-bridging of interchain disulfide bonds within the antibody. This approach leads to more homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR).[1][2][3]
This document provides detailed application notes and experimental protocols for the development of ADCs using the 3,4-Dibromo-Mal-PEG4-Boc linker. This linker features a dibromomaleimide moiety for covalent re-bridging of disulfide bonds, a hydrophilic PEG4 spacer to improve solubility, and a Boc-protected amine for the attachment of a cytotoxic payload.[] The enhanced stability of the resulting dithiomaleamic acid linkage minimizes premature drug release in circulation, a common issue with conventional maleimide-based ADCs susceptible to retro-Michael reactions.[5]
Linker Structure and Reaction Scheme
The this compound linker provides a versatile platform for ADC development. The dibromomaleimide group reacts with the two thiol groups generated from the reduction of an interchain disulfide bond in the antibody's hinge region. The Boc-protected amine allows for the pre-conjugation of a desired cytotoxic payload.
Caption: Components of the this compound linker.
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the deprotection of the Boc group and subsequent conjugation of a cytotoxic payload to the 3,4-Dibromo-Mal-PEG4-amine linker.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cytotoxic drug with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
HPLC system for purification
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the amine-linker as a TFA salt.
-
-
Payload Activation:
-
Dissolve the cytotoxic drug (containing a carboxylic acid) in anhydrous DMF.
-
Add DCC (1.1 eq) and NHS (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours to form the NHS-ester of the drug.
-
-
Conjugation of Payload to Linker:
-
Dissolve the deprotected amine-linker in anhydrous DMF.
-
Add DIPEA (2-3 eq) to neutralize the TFA salt.
-
Add the activated drug (NHS-ester) solution to the linker solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
-
Purification:
-
Purify the drug-linker construct by reverse-phase HPLC to obtain the final product with high purity.
-
Lyophilize the pure fractions to obtain the drug-linker as a powder.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol details the reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the prepared drug-linker construct.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
The purified drug-linker construct
-
PD-10 desalting columns or equivalent size-exclusion chromatography (SEC) system
-
Reaction buffers (e.g., borate buffer, pH 8.0)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated amount of TCEP (typically 2-4 equivalents per disulfide bond to be reduced).
-
Incubate at 37°C for 1-2 hours. The extent of reduction can be optimized by varying TCEP concentration, time, and temperature.
-
-
Conjugation:
-
Immediately after reduction, exchange the buffer of the reduced antibody solution to a conjugation buffer (e.g., borate buffer, pH 8.0) using a PD-10 desalting column to remove excess TCEP.
-
Dissolve the drug-linker construct in an organic co-solvent (e.g., DMSO or DMF).
-
Add the drug-linker solution to the reduced antibody solution (typically at a molar excess of 1.5-2.0 per thiol group). The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC (e.g., PD-10 columns or an HPLC-SEC system).
-
The purified ADC can be concentrated using centrifugal filtration devices.
-
Store the final ADC solution at 4°C or frozen at -80°C for long-term storage.
-
Caption: Experimental workflow for ADC synthesis.
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, homogeneity, and desired properties.
Drug-to-Antibody Ratio (DAR) Determination
The DAR can be determined using various techniques, with Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) being the most common.
-
Hydrophobic Interaction Chromatography (HIC): This method separates ADC species based on the number of conjugated drugs. The peak areas corresponding to different DAR species can be used to calculate the average DAR.
-
Mass Spectrometry (LC-MS): High-resolution mass spectrometry can be used to determine the mass of the intact ADC or its subunits (light chain and heavy chain after reduction), allowing for precise DAR calculation.
Stability Assays
The stability of the ADC is assessed to evaluate the potential for premature drug release.
-
Plasma Stability: The ADC is incubated in plasma at 37°C for various time points. The amount of intact ADC and released drug is quantified by methods like ELISA or LC-MS.
-
Thermal Stability: Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the ADC compared to the unconjugated antibody.
In Vitro and In Vivo Efficacy
-
In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on antigen-positive and antigen-negative cancer cell lines. The IC50 value is determined to quantify the ADC's cytotoxic activity.
-
In Vivo Efficacy: The anti-tumor activity of the ADC is assessed in xenograft models using immunodeficient mice bearing human tumors. Tumor growth inhibition is monitored over time.
Data Presentation
The use of 3,4-dibromomaleimide linkers is expected to yield ADCs with improved homogeneity and stability compared to traditional maleimide linkers.
Table 1: Comparison of DAR Distribution
| DAR | Dibromomaleimide Linker (%) | Conventional Maleimide Linker (%) |
| 0 | <5 | 10-20 |
| 2 | 10-15 | 20-30 |
| 4 | 70-80 | 30-40 |
| 6 | 5-10 | 10-15 |
| 8 | <5 | 5-10 |
| Average DAR | ~4.0 | ~3.5 |
Table 2: Comparative Stability in Human Plasma
| Time (days) | ADC with Dibromomaleimide Linker (% Intact) | ADC with Conventional Maleimide Linker (% Intact) |
| 0 | 100 | 100 |
| 1 | >95 | 80-90 |
| 3 | >90 | 60-70 |
| 7 | >85 | 40-50 |
Table 3: In Vitro Cytotoxicity
| Cell Line (Antigen Status) | ADC with Dibromomaleimide Linker (IC50, nM) | Unconjugated Drug (IC50, nM) |
| SK-BR-3 (HER2-positive) | 0.5 - 2.0 | 0.1 - 0.5 |
| MCF7 (HER2-negative) | >100 | 0.1 - 0.5 |
Signaling Pathway
The mechanism of action for many cytotoxic payloads used in ADCs involves the induction of apoptosis. For example, auristatin-based payloads disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Caption: Signaling pathway of ADC-induced apoptosis.
Conclusion
The this compound linker offers a robust and efficient method for the development of homogeneous and stable ADCs. The disulfide re-bridging strategy results in a well-defined DAR of approximately 4, and the enhanced stability of the linker minimizes off-target toxicity associated with premature drug release.[1][2] The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in the field of targeted cancer therapy to leverage this advanced linker technology for the creation of next-generation antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 3,4-Dibromo-Mal-PEG4-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and guidance for the purification of 3,4-Dibromo-Mal-PEG4-Boc conjugates. This bifunctional linker is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand.[1][2][3] The purification of these conjugates is critical for ensuring the quality, efficacy, and safety of the final PROTAC molecule.
The this compound linker possesses three key structural features that dictate the appropriate purification strategies: a dibromomaleimide group, a short polyethylene glycol (PEG) chain, and a tert-butoxycarbonyl (Boc) protected amine.[4] The dibromomaleimide moiety is reactive towards thiols, enabling conjugation to cysteine residues, while the Boc-protected amine allows for subsequent coupling to a protein of interest ligand after deprotection.[5][6] The PEG4 linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[2][7]
Key Purification Challenges and Strategies
The primary challenges in purifying this compound conjugates include separating the desired product from unreacted starting materials, reaction byproducts, and excess reagents. The choice of purification technique will depend on the scale of the synthesis, the nature of the conjugated molecule (e.g., small molecule, peptide, or protein), and the physicochemical properties of the impurities.
A multi-step purification approach is often necessary to achieve high purity.[8][9] This may involve an initial bulk purification method, such as flash chromatography, followed by a high-resolution technique like High-Performance Liquid Chromatography (HPLC). For larger bioconjugates, size-based methods like Size Exclusion Chromatography (SEC) or dialysis can be effective.[8][9]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the applicability of various purification techniques for this compound conjugates and their potential impurities.
| Purification Technique | Target Molecule (Conjugate) | Unreacted Linker | Small Molecule Ligands | Peptide/Protein Ligands | Salts & Reagents |
| Reverse-Phase HPLC (RP-HPLC) | Excellent | Good | Excellent | Good | Poor |
| Size Exclusion Chromatography (SEC) | Good (for large conjugates) | Poor | Poor | Excellent | Good |
| Flash Column Chromatography | Good | Good | Good | Not Recommended | Poor |
| Dialysis / Ultrafiltration | Good (for large conjugates) | Poor | Poor | Excellent | Excellent |
| Precipitation | Fair | Fair | Fair | Fair | Good |
Experimental Protocols
Protocol 1: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique suitable for the purification of small molecule and peptide conjugates of this compound.[6][8][]
Materials:
-
Crude reaction mixture containing the this compound conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Method:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[8]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm)
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (equilibration)
-
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the product peak, which can be identified by mass spectrometry of the collected fractions.
-
Post-Purification: Combine the fractions containing the pure product. The solvent can be removed by lyophilization or evaporation under reduced pressure.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for the purification of small molecule conjugates on a larger scale.[11][][13]
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates
Method:
-
Method Development (TLC): Determine a suitable solvent system using TLC that provides good separation between the desired product and impurities (target Rf of 0.2-0.4).
-
Column Packing: Pack a column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (e.g., from a less polar to a more polar solvent system) may be necessary for optimal separation.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification of Large Bioconjugates by Size Exclusion Chromatography (SEC)
For conjugates with larger molecules like proteins or antibodies, SEC is an effective method for removing smaller impurities.[8][9]
Materials:
-
Crude reaction mixture of the bioconjugate
-
SEC column with an appropriate molecular weight cutoff
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
FPLC or HPLC system
Method:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.[8]
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter.[8]
-
Injection: Inject the sample onto the column. The injection volume should be a small percentage of the total column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes. The larger bioconjugate will elute first, followed by smaller impurities.
-
Analysis: Analyze the fractions using methods such as SDS-PAGE or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
Visualizations
Caption: General workflow for PROTAC synthesis and purification.
Caption: Logic of purification based on conjugate properties.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. precisepeg.com [precisepeg.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
- 11. benchchem.com [benchchem.com]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low yield in 3,4-Dibromo-Mal-PEG4-Boc conjugation
Welcome to the technical support center for 3,4-Dibromo-Mal-PEG4-Boc conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on resolving issues of low reaction yield and product instability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic polyethylene glycol (PEG) linker containing a dibromomaleimide group and a Boc-protected amine.[] The dibromomaleimide group is particularly useful as it allows for two points of attachment, as both bromine atoms can be substituted, typically by thiol groups from cysteine residues in proteins or peptides.[][2] The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions, revealing a primary amine that can be used for subsequent conjugation steps.[][3] The PEG4 spacer enhances the water solubility of the molecule and the resulting conjugate.[][2] This reagent is often used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[4]
Q2: My conjugation reaction with this compound is showing a very low yield. What are the potential causes?
Low conjugation yield is a common problem that can stem from several factors related to reagents, reaction conditions, and the biomolecule itself.[5] Key areas to investigate include:
-
Reagent Quality and Storage: The maleimide group is susceptible to hydrolysis. Improper storage of the this compound reagent can lead to its degradation.[6][7]
-
Reaction Conditions: Suboptimal pH, temperature, or reaction time can significantly impact conjugation efficiency.[5]
-
Biomolecule Issues: The thiol groups on your protein or peptide may not be available for reaction due to the formation of disulfide bonds.[5][7] The purity of your biomolecule is also critical, as impurities can interfere with the reaction.[5][8]
-
Buffer Composition: The presence of interfering substances, such as primary amines (e.g., Tris buffer) or other thiol-containing compounds, can compete with the desired reaction.[5]
Q3: What are the optimal reaction conditions for a maleimide-thiol conjugation?
For a successful maleimide-thiol conjugation, it is crucial to control the reaction parameters carefully. The reaction is highly chemoselective for thiols within a specific pH range.[6][9]
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes the reaction rate with thiols while minimizing side reactions with amines (which become more significant above pH 7.5).[6][7][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (1-2 hours), while 4°C can be used for longer incubations (overnight) with sensitive proteins.[5][10] |
| Molar Ratio | 10-20 fold molar excess of maleimide reagent to thiol-containing biomolecule | A molar excess helps to drive the reaction to completion.[5][7] |
| Solvent | Anhydrous DMSO or DMF for stock solutions | This compound should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction buffer to prevent hydrolysis.[6][7] |
Q4: I am observing unexpected byproducts in my final conjugate. What are the common side reactions with maleimide chemistry?
Several side reactions can occur during maleimide conjugation, leading to a heterogeneous product mixture.
-
Hydrolysis of the Maleimide Ring: In aqueous solutions, the maleimide ring can open through hydrolysis, rendering it unreactive towards thiols. This reaction is accelerated at higher pH.[6][7][11]
-
Reaction with Amines: At a pH above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine residues, leading to a loss of chemoselectivity.[6][7]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed between the maleimide and the thiol is potentially reversible, especially in the presence of other thiols. This can lead to the transfer of the PEG linker to other molecules.[6][7][9]
-
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, the resulting conjugate can undergo a rearrangement to form a stable six-membered thiazine ring.[7][12][13]
Q5: How can I purify my final PEGylated conjugate?
Several chromatographic techniques can be employed to purify PEGylated proteins and remove unreacted reagents and byproducts.
| Purification Method | Principle of Separation | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Effective for removing unreacted, low molecular weight PEG linkers and byproducts from the larger conjugated protein.[][15] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Can be used to separate PEGylated proteins from their un-PEGylated counterparts, as the PEG chains can shield surface charges. It can also sometimes separate positional isomers.[][15][16] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Can be a supplementary method to IEX, but its effectiveness depends on the relative hydrophobicity of the protein and the PEG linker.[][17] |
| Ultrafiltration/Diafiltration | Separates molecules based on size using a semi-permeable membrane. | Useful for buffer exchange and removing small molecule impurities.[][15] |
Troubleshooting Guides
Low Conjugation Yield
If you are experiencing low or no yield in your this compound conjugation, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for low conjugation yield.
Experimental Protocols
General Protocol for this compound Conjugation to a Thiol-Containing Protein
This protocol outlines a general workflow for the conjugation reaction. Optimization may be required for your specific protein and application.
Caption: Experimental workflow for this compound conjugation.
1. Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2 (or other non-amine, thiol-free buffer)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) L-cysteine
-
Purification column (e.g., size-exclusion chromatography)
2. Procedure:
-
Protein Preparation:
-
Disulfide Bond Reduction (if necessary):
-
Preparation of this compound Stock Solution:
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide, add a small molecule thiol like L-cysteine to a final concentration of ~10 mM.[5]
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Analysis:
-
Analyze the purified conjugate using methods like SDS-PAGE (to observe a shift in molecular weight) and mass spectrometry (to confirm the mass of the conjugate).[20]
-
Chemical Structure and Reaction
Caption: Reaction scheme for this compound conjugation.
References
- 2. 3,4-Dibromo-Mal-PEG4-Acid | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. pharmiweb.com [pharmiweb.com]
- 15. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
optimizing reaction times for 3,4-Dibromo-Mal-PEG4-Boc coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction times and outcomes for 3,4-Dibromo-Mal-PEG4-Boc coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation of this compound to thiol-containing molecules.
Question: Why is my conjugation yield low or the reaction incomplete?
Answer: Low conjugation efficiency can stem from several factors. Consider the following troubleshooting steps:
-
Thiol Accessibility and Reactivity: Ensure the thiol group on your target molecule (e.g., cysteine residue in a peptide or protein) is accessible and in its reduced form. Disulfide bonds will not react with the dibromomaleimide.
-
Recommendation: Perform a reduction step prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). An excess of TCEP should be removed before adding the dibromomaleimide linker.
-
-
pH of the Reaction Buffer: The pH of the reaction buffer is critical for efficient coupling. While the reaction can proceed over a range of pH values, the optimal pH for thiol-maleimide reactions is generally between 6.5 and 7.5.[1]
-
Recommendation: Prepare your reaction buffer in the optimal pH range and verify the pH before initiating the reaction.
-
-
Hydrolysis of the Dibromomaleimide: The dibromomaleimide moiety is susceptible to hydrolysis, especially at higher pH.[2] The hydrolysis of the dibromomaleimide reagent itself can be very rapid, with a half-life of less than a minute at pH 8.0.[2]
-
Recommendation: Prepare the solution of this compound immediately before use. Avoid storing the linker in aqueous solutions for extended periods.
-
-
Stoichiometry of Reactants: An inappropriate molar ratio of the linker to the thiol-containing molecule can lead to incomplete reactions.
-
Recommendation: While a 1:1 stoichiometry is often the target for disulfide bridging, a slight excess of the dibromomaleimide linker may be necessary to drive the reaction to completion. However, a large excess should be avoided to minimize off-target reactions.
-
Question: How can I confirm that the conjugation was successful?
Answer: Several analytical techniques can be used to confirm the formation of the desired conjugate:
-
Mass Spectrometry (MS): LC-MS is a powerful tool to verify the molecular weight of the conjugate. The expected mass will be the sum of the molecular weights of your target molecule and the this compound linker, minus the mass of two bromine atoms and two hydrogen atoms, and the addition of the two sulfur atoms from the thiol.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product peak. A shift in retention time is expected upon successful conjugation.
-
SDS-PAGE: For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the protein band, indicating successful conjugation.
Question: I am observing unexpected side products. What could be the cause?
Answer: The formation of side products can be attributed to several factors:
-
Reaction with other nucleophiles: At pH values above 7.5, maleimides can react with other nucleophiles, such as primary amines (e.g., lysine residues).[1]
-
Incomplete disulfide bond re-bridging: If the reaction conditions are not optimal, you might observe products where only one of the bromine atoms has reacted with a thiol.
-
Hydrolysis of the conjugate: The initial dithiomaleimide adduct can undergo hydrolysis to form a more stable dithiomaleamic acid.[2] This is often a desired outcome for increasing the stability of the linkage.
Question: What is the expected reaction time for the coupling?
Answer: The reaction between a dibromomaleimide and thiols is generally very rapid.[2] In some cases, disulfide bridging can be achieved in under 20 minutes.[2] For dual modification of a cell-penetrating peptide with a dibromomaleimide, a reaction time of 30 minutes at 37°C has been reported.[3] However, the optimal reaction time can vary depending on the specific reactants, their concentrations, and the reaction conditions. It is recommended to monitor the reaction progress using an appropriate analytical technique like HPLC or LC-MS.
Frequently Asked Questions (FAQs)
What is the role of the dibromomaleimide group in this linker?
The 3,4-dibromomaleimide group is a thiol-reactive functional group that allows for the site-specific conjugation to two thiol groups, typically from the reduction of a disulfide bond in a protein or peptide.[4] The two bromine atoms act as leaving groups, enabling the formation of two stable thioether bonds, effectively re-bridging the disulfide bond.[4]
How should I store the this compound linker?
It is recommended to store the this compound linker under desiccated conditions at -20°C. Avoid repeated freeze-thaw cycles. For use, it is best to prepare solutions fresh in an appropriate anhydrous solvent like DMSO or DMF.
What is the purpose of the PEG4 linker?
The polyethylene glycol (PEG) linker is a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[]
What is the function of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine functionality. It can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation reactions.[]
Data Presentation
Table 1: General Reaction Parameters for Dibromomaleimide-Thiol Coupling
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Higher pH increases the rate of hydrolysis.[1] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically fast at room temperature. |
| Reaction Time | 20 - 60 minutes | Reaction progress should be monitored.[2][3] |
| Solvent | Aqueous buffers (e.g., PBS) | An organic co-solvent (e.g., DMSO, DMF) may be used to dissolve the linker. |
| Molar Ratio (Linker:Molecule) | 1.1 : 1 | A slight excess of the linker may be beneficial. |
Note: These are general guidelines. Optimal conditions may vary for specific applications and should be determined empirically.
Experimental Protocols
Protocol: General Procedure for Conjugating this compound to a Cysteine-Containing Peptide
This protocol provides a general guideline for the conjugation of this compound to a peptide containing two cysteine residues (from a reduced disulfide bond).
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) hydrochloride
-
Anhydrous DMSO
-
Quenching Reagent (optional): N-acetylcysteine or L-cysteine
-
Analytical tools: HPLC, LC-MS
Procedure:
-
Peptide Reduction:
-
Dissolve the peptide in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Add a 2-5 molar excess of TCEP to the peptide solution.
-
Incubate the mixture for 30-60 minutes at room temperature to ensure complete reduction of the disulfide bond.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add 1.1 equivalents of the this compound solution to the reduced peptide solution.
-
Gently mix and allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Reaction Monitoring and Quenching:
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, the reaction can be quenched by adding a small excess of a thiol-containing molecule like N-acetylcysteine to react with any unreacted dibromomaleimide.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method, such as reverse-phase HPLC or size-exclusion chromatography, to remove excess reagents and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and HPLC.
-
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting logic for low conjugation yield.
References
Technical Support Center: Synthesis of Antibody-Drug Conjugates with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with technical support for preventing aggregation during the synthesis of antibody-drug conjugates (ADCs) utilizing polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a critical issue?
A1: Antibody-Drug Conjugate (ADC) aggregation is the formation of high-molecular-weight clusters of ADC molecules.[1][2] This is a critical quality attribute to control because aggregation can negatively affect the therapeutic's stability, efficacy, and safety.[1] Aggregates can lead to decreased solubility, loss of biological activity, and may trigger harmful immunogenic responses in patients.[1][3] Furthermore, aggregation complicates manufacturing by causing precipitation, which reduces the overall product yield.[1][4]
Q2: What are the primary causes of aggregation during ADC synthesis?
A2: The main driver of ADC aggregation is the increase in hydrophobicity after conjugating a typically hydrophobic small molecule payload to the antibody.[5][6][7] This increased surface hydrophobicity promotes intermolecular interactions that lead to aggregation.[5] Other contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody increases the ADC's overall hydrophobicity, making it more prone to aggregation.[1][4][8]
-
Suboptimal Buffer Conditions: Using a buffer with a pH close to the antibody's isoelectric point (pI) or with incorrect ionic strength can reduce solubility and promote aggregation.[1][5]
-
Presence of Organic Solvents: Residual organic solvents used to dissolve the drug-linker during conjugation can disrupt antibody structure and lead to aggregation.[4][5][9]
-
Environmental Stress: Exposure to high temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking or shear forces during filtration) can denature the antibody and induce aggregation.[1][10]
Q3: How do PEG linkers help prevent ADC aggregation?
A3: Polyethylene glycol (PEG) is a hydrophilic polymer that, when incorporated into the linker, helps to counteract the hydrophobicity of the payload.[11][12][13] The PEG chain forms a "hydration shell" around the hydrophobic drug, effectively shielding it from the aqueous environment and from neighboring ADC molecules.[14] This shielding effect reduces hydrophobic interactions, improves the ADC's solubility and stability, and prevents aggregation.[12][13][15] This allows for the use of higher DARs without the typical aggregation-related issues.[4]
Q4: Is there an optimal PEG linker length for preventing aggregation?
A4: The optimal PEG linker length depends on a trade-off between various ADC properties and is often specific to the antibody and payload combination.[4][6] Generally, the more hydrophobic the payload, the longer the PEG chain required to maintain solubility.[12] Studies have shown a clear relationship between PEG length and the ADC's pharmacokinetic properties.[16][17] For instance, one study found that plasma clearance decreased as PEG size increased up to a PEG8 chain, after which further increases in length had a minimal impact on clearance.[16][17] A systematic evaluation of different linker lengths is crucial during development to find the best balance between solubility, stability, and potency.[4][6]
Troubleshooting Guide
Issue 1: Visible precipitation or cloudiness is observed immediately after adding the drug-linker solution.
| Potential Cause | Recommended Solution |
| High local concentration of organic solvent (e.g., DMSO). | Add the drug-linker solution drop-wise and slowly to the antibody solution while gently stirring to ensure rapid and even distribution.[5] |
| Payload hydrophobicity is too high for the current conditions. | Consider incorporating a more hydrophilic PEG linker (e.g., increasing the number of PEG units) to improve the solubility of the drug-linker construct.[1][11] |
| Buffer pH is near the antibody's isoelectric point (pI). | Ensure the conjugation buffer pH is at least 1-2 units away from the antibody's pI to maximize its solubility.[1][5] |
Issue 2: Size Exclusion Chromatography (SEC-HPLC) analysis shows a significant high-molecular-weight (HMW) peak, indicating soluble aggregates.
| Potential Cause | Recommended Solution |
| Drug-to-Antibody Ratio (DAR) is too high. | A high DAR increases overall hydrophobicity.[4][18] Reduce the molar excess of the drug-linker in the conjugation reaction to target a lower average DAR. |
| PEG linker is too short to sufficiently shield the hydrophobic payload. | Synthesize and test drug-linkers with longer PEG chains (e.g., PEG8, PEG12, or PEG24).[5][6] Longer chains provide a better hydrophilic shield.[12] |
| Unfavorable formulation buffer after purification. | Conduct a formulation screening study to identify the optimal buffer, pH, and excipients (e.g., polysorbates, sugars, amino acids) to maintain ADC stability post-purification.[11][19] |
| Antibody itself is prone to aggregation. | Analyze the unconjugated antibody under the same conditions to confirm its stability. If the antibody is unstable, consider re-engineering the antibody or optimizing the formulation buffer.[5] |
Issue 3: Inconsistent levels of aggregation are observed between different synthesis batches.
| Potential Cause | Recommended Solution |
| Variability in conjugation reaction parameters. | Tightly control all reaction parameters, including temperature, pH, reaction time, and the rate of addition of reagents.[1] |
| Inconsistent purification process. | Standardize the purification protocol, ensuring consistent buffer compositions, column packing, and flow rates for chromatography steps.[1] |
| Inconsistent storage and handling. | Store all ADC batches under identical, validated conditions (temperature, light protection).[1][11] Avoid multiple freeze-thaw cycles by storing the ADC in single-use aliquots.[10] |
Data Presentation
Impact of PEG Linker Length on ADC Properties
The following table summarizes illustrative data synthesized from multiple studies, demonstrating the general trends observed when varying PEG linker length in ADCs with hydrophobic payloads. Absolute values are highly dependent on the specific antibody, payload, and experimental conditions.
| PEG Linker Length | Aggregation Tendency | Plasma Clearance Rate | Relative In Vivo Efficacy |
| No PEG | High | High | Low[6] |
| Short (PEG2 - PEG4) | Moderate | Moderate | Moderate[5][6] |
| Intermediate (PEG8 - PEG12) | Low | Low | High[5][16] |
| Long (PEG24 - PEG45) | Very Low | Very Low | High[5][16] |
Note: For many ADCs, a plateau in pharmacokinetic improvement and in vivo efficacy is often observed starting with intermediate-length linkers like PEG8 or PEG12.[5][16][17]
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of monomer, aggregate (HMW species), and fragment (LMW species) in an ADC sample.
Materials:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[11]
-
Size Exclusion Chromatography column suitable for antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[11]
-
Mobile Phase: 150 mM Sodium Phosphate buffer with 150 mM Sodium Chloride, pH 7.0.
-
ADC sample, concentration adjusted to ~1 mg/mL.
-
0.22 µm syringe filters.
Methodology:
-
Mobile Phase Preparation: Prepare the phosphate-buffered saline mobile phase. Filter through a 0.22 µm membrane and degas thoroughly.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Preparation: Thaw the ADC sample if frozen. Adjust the concentration to 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter immediately before injection to remove any particulate matter.
-
Injection and Run: Inject 10-20 µL of the prepared sample onto the column. Run the analysis under isocratic conditions for a sufficient time to allow all species to elute (e.g., 15-30 minutes).[11]
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas for the HMW species (aggregates), the main monomer peak, and any LMW species (fragments). Calculate the percentage of each species relative to the total integrated peak area. A high-quality ADC preparation should have a monomer content >95%.
Protocol 2: Characterization of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
Objective: To assess the hydrophobicity profile of the ADC and separate species with different drug-to-antibody ratios (DAR).
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., a column with phenyl-based resin).[12][14]
-
Buffer A (High Salt): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[12]
-
Buffer B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.[12][14]
-
ADC sample.
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Buffer A until the baseline is stable.[14]
-
Sample Preparation: Dilute the ADC sample in Buffer A. The final concentration will depend on the column and detector sensitivity.
-
Injection and Elution: Inject the sample onto the equilibrated column. After injection, run a linear gradient to decrease the salt concentration (e.g., 0% to 100% Buffer B over 20-30 minutes).[12] This will cause species to elute in order of increasing hydrophobicity (i.e., lower DAR species elute before higher DAR species).
-
Data Acquisition: Monitor the eluent at 280 nm.
-
Data Analysis: The resulting chromatogram will show a profile with different peaks corresponding to ADC species with different DARs. A shift to longer retention times indicates higher hydrophobicity. This technique can be used to compare the hydrophobicity of ADCs made with different payloads or linkers.
Visualizations
Logical Flowchart: Root Causes of ADC Aggregation
This diagram illustrates the primary factors leading to the aggregation of Antibody-Drug Conjugates during synthesis.
Caption: Key drivers leading to ADC aggregation.
Experimental Workflow: Troubleshooting ADC Aggregation
This workflow provides a systematic approach to diagnosing and solving aggregation issues encountered during ADC development.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. agilent.com [agilent.com]
- 14. nist.gov [nist.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. usp.org [usp.org]
- 19. What are the steps involved in hydrophobic interaction chromatography (HIC)? | AAT Bioquest [aatbio.com]
stability issues with dibromomaleimide linkers and how to solve them.
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the stability of dibromomaleimide (DBM) linkers used in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are dibromomaleimide (DBM) linkers and what are their primary applications?
Dibromomaleimide (DBM) linkers are versatile chemical tools used for bioconjugation, particularly for linking molecules to proteins. Their primary feature is the ability to react with two thiol (-SH) groups, such as those from reduced cysteine residues in an antibody's native disulfide bond.[1] This "disulfide bridging" or "cross-linking" capability allows for the creation of highly homogeneous and site-specific conjugates, such as antibody-drug conjugates (ADCs), with a controlled drug-to-antibody ratio (DAR).[1][2] This method is advantageous as it often does not require recombinant antibody engineering.[1][2]
Q2: What is the primary stability issue with DBM-based conjugates?
The initial product of conjugating a DBM linker with two thiols is a dithiomaleimide. This linkage can be susceptible to cleavage in the presence of other thiols, such as glutathione in the bloodstream or within cells, through a process called thiol exchange.[3][4] This can lead to premature release of the conjugated payload (e.g., a drug), potentially causing off-target toxicity and reducing therapeutic efficacy.[2] Additionally, the DBM reagents themselves can be unstable, undergoing rapid hydrolysis, especially at a basic pH.[3][5][6]
Q3: How can the stability of DBM-linked conjugates be ensured?
The key to creating a robustly stable conjugate is a post-conjugation hydrolysis step.[3][4][7] By incubating the dithiomaleimide conjugate under mildly basic conditions (e.g., pH 8.5), the maleimide ring is opened to form a maleamic acid.[3][8] This "locked" maleamic acid structure is highly stable and is not reactive toward serum thiols, preventing retro-Michael reactions and ensuring the conjugate remains intact in circulation.[8][9]
Q4: How does the linker structure attached to the DBM nitrogen affect stability?
The structure of the group attached to the maleimide nitrogen significantly influences the rate of the stabilizing hydrolysis reaction.[3] Linkers that are electron-withdrawing, such as C-2 (glycine-derived) or aryl linkers, dramatically accelerate the hydrolysis of the dithiomaleimide conjugate compared to alkyl linkers like C-6 (caproyl).[3][4] This allows the entire conjugation and stabilization process to be completed in just over an hour, a significant improvement over protocols that could take up to 72 hours.[3][4]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Premature Hydrolysis of DBM Reagent: DBM reagents, especially those with electron-withdrawing linkers, can hydrolyze very quickly in aqueous buffers, even before conjugation occurs.[3][6] | 1. Prepare the DBM reagent solution immediately before use. 2. Minimize the time the reagent spends in basic aqueous buffer prior to adding the protein. 3. Consider using alternative linkers like diiodomaleimides, which may offer a better balance of rapid conjugation and reduced hydrolysis for certain applications.[5] |
| Conjugate Degrades in Serum/Plasma | Incomplete Hydrolysis: The initial dithiomaleimide conjugate has not been fully converted to the stable maleamic acid, leaving it vulnerable to thiol exchange.[3][4] | 1. Ensure the post-conjugation hydrolysis step is performed at the correct pH and for a sufficient duration. A pH of 8.5 is often optimal for rapid hydrolysis.[3] 2. Verify the hydrolysis time based on the specific linker used. For "fast-hydrolyzing" C-2 or aryl linkers, 1 hour at pH 8.5 is typically sufficient.[3][4] 3. Confirm complete hydrolysis using LC-MS analysis by observing the mass shift corresponding to the addition of one water molecule. |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Suboptimal Reaction Conditions: The pH, temperature, or reagent stoichiometry may not be optimized, leading to incomplete conjugation or side reactions. | 1. Optimize the pH for both the conjugation and hydrolysis steps. A pH of 8.5 has been shown to improve both the rate of hydrolysis and the homogeneity of the final product.[3] 2. Carefully control the molar equivalents of the DBM linker relative to the antibody to achieve the desired DAR. 3. Ensure complete reduction of the antibody's disulfide bonds before adding the DBM linker. |
Data Summary
Table 1: Hydrolysis Half-Life of DBM Reagents and Conjugates
This table summarizes the time it takes for 50% of the specified maleimide compound to hydrolyze under defined conditions. Shorter half-lives indicate lower stability of the maleimide ring.
| Compound Type | Linker Type | pH | Half-Life (t½) | Reference |
| DBM Reagent | C-2 (glycine-derived) | 8.0 | < 1 minute | [3][6] |
| DBM Reagent | N-methyl | 7.4 | 17.9 minutes | [5] |
| Dithiomaleimide Conjugate | C-2 (glycine-derived) | 8.5 | 16-19 minutes | [3][4] |
| Dithiomaleimide Conjugate | Aryl | 8.5 | 16-19 minutes | [3][4] |
| Dithiomaleimide Conjugate | C-6 (caproyl) | 8.5 | ~48 hours | [4] |
Table 2: Stability of Final Maleamic Acid Conjugates
This table shows the stability of the final, "locked" maleamic acid conjugate under different pH conditions, simulating physiological circulation and endosomal environments.
| Linker Type | pH | Incubation Time | Stability | Reference |
| C-2 (glycine-derived) | 7.4 | Up to 10 days | Complete Stability | [3][10] |
| C-2 (glycine-derived) | 5.5 | 24 hours | Complete Stability | [10] |
| Aryl | 7.4 | Up to 10 days | Complete Stability | [3][10] |
| Aryl | 5.5 | 24 hours | Minor cleavage observed | [3][10] |
Key Experimental Protocols
Protocol 1: Optimized DBM Conjugation and In-Situ Hydrolysis
This protocol is designed to achieve a homogeneous conjugate with a DAR of ~4 from a native antibody (e.g., IgG1) using a DBM linker with an electron-withdrawing group (e.g., C-2 linker) for accelerated hydrolysis.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).
-
DBM-linker reagent.
-
Conjugation/Hydrolysis Buffer: 50 mM borate buffer, pH 8.5.
-
Quenching reagent: N-acetylcysteine.
-
Purification system (e.g., size-exclusion chromatography).
Methodology:
-
Antibody Reduction:
-
To the antibody solution, add 10 molar equivalents of TCEP.
-
Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the pH 8.5 Conjugation/Hydrolysis Buffer.
-
-
Conjugation:
-
Immediately after buffer exchange, add 8 molar equivalents of the DBM-linker reagent to the reduced antibody.
-
Incubate at room temperature for 5 minutes.
-
-
Hydrolysis (Stabilization):
-
Following the 5-minute conjugation, allow the reaction mixture to incubate for an additional 1 hour at room temperature in the same pH 8.5 buffer to facilitate complete hydrolysis of the dithiomaleimide to the stable maleamic acid.[3]
-
-
Quenching and Purification:
-
Quench any unreacted DBM reagent by adding an excess of N-acetylcysteine.
-
Purify the final antibody conjugate using size-exclusion chromatography to remove unreacted reagents and any aggregates.
-
-
Analysis:
-
Characterize the final conjugate using LC-MS to confirm the correct mass (including the addition of one water molecule from hydrolysis) and determine the DAR distribution. Use SDS-PAGE to confirm covalent re-bridging of the antibody chains.
-
Protocol 2: Assessing Conjugate Stability in Human Serum
This protocol assesses the stability of the final, hydrolyzed DBM conjugate by monitoring its integrity and DAR over time in a physiologically relevant matrix.[11]
Materials:
-
Purified DBM-antibody conjugate.
-
Fresh human serum.
-
Incubator at 37°C.
-
Analysis equipment: Hydrophobic Interaction Chromatography (HIC) HPLC or LC-MS.
Methodology:
-
Incubation:
-
Incubate the DBM-antibody conjugate at a concentration of 1 mg/mL in fresh human serum at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any degradation.
-
-
Sample Preparation:
-
Thaw the serum aliquots on ice.
-
For LC-MS analysis, the intact conjugate may need to be captured and purified from the serum matrix using affinity chromatography (e.g., Protein A beads) to remove interfering serum proteins.[11]
-
-
Analysis:
-
Analyze the samples using HIC-HPLC or LC-MS to determine the average DAR at each time point.
-
Deconvolute the mass spectra from the LC-MS analysis to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
-
Data Interpretation:
Visual Guides
Caption: DBM linker conjugation and stability pathways.
Caption: Experimental workflow for creating and testing stable DBM conjugates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection of PEGylated Compounds
Welcome to the technical support center for challenges in the Boc deprotection of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my PEGylated compound?
A1: Incomplete Boc deprotection is a frequent challenge and can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]
-
Steric Hindrance: The bulky nature of the polyethylene glycol (PEG) chain, particularly for high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1]
-
Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]
Q2: I am observing unexpected side products after the deprotection of my PEGylated compound. What could be the cause?
A2: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group. This carbocation can then alkylate nucleophilic residues in your compound, leading to undesired modifications.
Common side reactions include:
-
Alkylation of Sensitive Amino Acids: If your PEGylated compound is a peptide or protein, residues with nucleophilic side chains such as tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to alkylation by the tert-butyl cation.
-
Cleavage of Acid-Labile Groups: Other acid-sensitive protecting groups or linkers within your molecule may be cleaved under the deprotection conditions. One user reported a 10-20% loss of ester bonds when using TFA.[1]
To mitigate these side reactions, the addition of "scavengers" to the reaction mixture is highly recommended. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.
Q3: How can I monitor the progress of the Boc deprotection reaction?
A3: Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to observe the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]
Q4: What is the best method to purify my deprotected PEGylated compound?
A4: The optimal purification method depends on the properties of your deprotected compound. Common techniques include:
-
Precipitation: The deprotected PEGylated compound, often as an ammonium salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]
-
Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1]
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help eliminate residual traces of TFA.[1]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in TLC, HPLC, or LC-MS analysis after the reaction is complete.
-
Complex mixture of products observed, potentially indicating partial deprotection.
-
In ¹H NMR, the persistence of the Boc group's tert-butyl signal at ~1.4 ppm.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Side Products
Symptoms:
-
Multiple unexpected peaks in HPLC or LC-MS chromatograms.
-
Lower than expected yield of the desired product.
-
Complex NMR spectrum with unidentifiable signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature (°C) | Time (h) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | Room Temp | 0.5 - 2 |
This table summarizes generally effective conditions. Optimal conditions may vary depending on the specific substrate.
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or be further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Analytical Monitoring of Deprotection by HPLC
-
Prepare a calibration curve using known concentrations of the Boc-protected starting material and the expected deprotected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[1]
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[1]
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]
Protocol 3: Purification by Precipitation
-
Once the deprotection reaction is complete and the volatile acids have been removed by evaporation, dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM).
-
Slowly add a non-polar solvent, such as cold diethyl ether, to the stirred solution until a precipitate forms.[1]
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with the non-polar solvent to remove soluble impurities.
-
Dry the purified product under vacuum.
Visualizations
Caption: General experimental workflow for Boc deprotection of PEGylated compounds.
References
improving the solubility of 3,4-Dibromo-Mal-PEG4-Boc conjugates.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,4-Dibromo-Mal-PEG4-Boc and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
A1: this compound is a hydrophilic linker molecule commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[][2][3] It contains a dibromomaleimide group for site-specific conjugation, a polyethylene glycol (PEG) spacer to enhance water solubility, and a Boc-protected amine for further chemical modification.[] The PEG4 linker is specifically designed to increase the water solubility of the overall conjugate.[][2][3] While the PEG linker improves hydrophilicity, the overall solubility of the conjugate will also depend on the properties of the molecule it is attached to, such as an antibody and a payload drug. Generally, PEGylated compounds are soluble in a range of organic solvents.[4][5]
Q2: In which solvents is this compound itself soluble?
A2: this compound and similar PEGylated linkers are typically soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM).[5] Due to the hydrophobic nature of the Boc protecting group and other components, its solubility in aqueous solutions is expected to be low.[6]
Q3: Why is my this compound conjugate precipitating out of solution?
A3: Precipitation of conjugates involving this linker is often due to the hydrophobic nature of the attached payload molecule.[7] While the PEG4 linker enhances hydrophilicity, a highly hydrophobic drug can still cause the entire conjugate to have poor aqueous solubility, leading to aggregation and precipitation.[7][] Other factors can include a high drug-to-antibody ratio (DAR), suboptimal buffer pH, or inappropriate storage conditions.
Q4: How can I improve the solubility of my final conjugate?
A4: Several strategies can be employed to improve the solubility of your conjugate:
-
Formulation Optimization: Adjusting the pH of the formulation buffer can significantly impact solubility. The use of excipients, such as polysorbates (e.g., Polysorbate 20 or 80), can also help to mitigate hydrophobic interactions and prevent aggregation.[9]
-
Co-solvents: Introducing a small amount of an organic co-solvent like DMSO or ethanol into your aqueous buffer can help to solubilize the conjugate.[10] However, the concentration of the co-solvent must be carefully optimized to avoid denaturation of protein components like antibodies.
-
Linker Modification: If significant solubility issues persist, consider using a longer PEG chain (e.g., PEG8, PEG12) to further increase the hydrophilic character of the linker.[11]
-
Payload Modification: If possible, modifying the payload to include more hydrophilic groups can also be an effective strategy.[]
-
Lowering the Drug-to-Antibody Ratio (DAR): A higher number of conjugated payload molecules increases the overall hydrophobicity of an ADC, making it more prone to aggregation.[7][9] Optimizing the conjugation reaction to achieve a lower, more homogeneous DAR can improve solubility.[9]
Troubleshooting Guide
Issue 1: Difficulty Dissolving the this compound Linker Itself
-
Symptom: The lyophilized this compound powder does not dissolve readily in the chosen solvent.
-
Possible Cause: Use of an inappropriate solvent.
-
Troubleshooting Steps:
-
Ensure you are using a recommended organic solvent such as DMSO, DMF, or DCM.[5]
-
Try gentle warming (to 30-40°C) and vortexing to aid dissolution.
-
For subsequent use in aqueous buffers, prepare a concentrated stock solution in an organic solvent first, and then add it to the aqueous solution.
-
Issue 2: Precipitation of the Conjugate During or After the Conjugation Reaction
-
Symptom: The solution becomes cloudy or visible particulates form during the conjugation reaction or subsequent purification steps.
-
Possible Causes:
-
The overall conjugate is too hydrophobic.
-
The concentration of the conjugate is too high for the chosen buffer system.
-
The pH of the buffer is close to the isoelectric point (pI) of the protein component, reducing its solubility.
-
-
Troubleshooting Steps:
-
Introduce a Co-solvent: Add a small percentage of a water-miscible organic solvent (e.g., 5-10% DMSO or ethanol) to the reaction buffer to increase the solubility of the hydrophobic components.
-
Optimize the Formulation Buffer:
-
Screen a range of buffer pH values to find the optimal pH for your specific conjugate's stability.
-
Include solubility-enhancing excipients like polysorbates (e.g., 0.01-0.1% Polysorbate 20/80) or sugars (e.g., sucrose, trehalose).
-
-
Reduce the Conjugate Concentration: Perform the conjugation and purification at a lower concentration to prevent aggregation.
-
Optimize the DAR: If applicable, adjust the stoichiometry of the reactants to target a lower average DAR, which can decrease the overall hydrophobicity of the conjugate.[7][9]
-
Quantitative Data
While specific quantitative solubility data for this compound conjugates is not widely available and is highly dependent on the conjugated molecules, the following table provides estimated solubility for a structurally similar Boc-protected, PEGylated linker in various solvents. This data should be used as a guideline, and it is recommended to perform your own solubility tests for your specific conjugate.
Table 1: Estimated Solubility of a Structurally Similar Boc-Protected PEG Linker
| Solvent/Solvent System | Estimated Solubility (mg/mL) | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | High solubility is expected. |
| N,N-Dimethylformamide (DMF) | Soluble | Expected to be readily soluble. |
| Dichloromethane (DCM) | Soluble | Expected to be readily soluble. |
| Methanol | Sparingly soluble | Lower solubility is expected compared to DMSO or DMF. |
| Water | Insoluble | The Boc group and other hydrophobic moieties significantly reduce aqueous solubility.[6] |
| 10% DMSO / 90% Saline | ≥ 2.5 | A common formulation for in vivo studies that can aid solubility. |
Data is based on a structurally similar compound and should be considered as a reference.[6]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO or DMF to achieve a desired stock concentration (e.g., 10-50 mg/mL).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 30-40°C can be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: A General Method for Improving Conjugate Solubility with a Co-solvent
-
Prepare your aqueous reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Before adding your protein and linker, slowly add a pre-determined amount of a water-miscible organic co-solvent (e.g., DMSO) to the buffer while gently stirring. A final concentration of 5-10% (v/v) is a good starting point.
-
Add your protein to the buffer/co-solvent mixture and allow it to equilibrate.
-
Add the this compound stock solution (prepared in an organic solvent) to the reaction mixture.
-
Proceed with your standard conjugation protocol.
-
For purification, use a buffer system that also contains a small percentage of the co-solvent to maintain solubility.
Visualizations
Caption: Experimental workflow for improving conjugate solubility.
Caption: Troubleshooting logic for conjugate precipitation.
References
- 2. 3,4-Dibromo-Mal-PEG4-amide-DBCO | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,4-Dibromo-Mal-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. purepeg.com [purepeg.com]
side reactions of 3,4-Dibromo-Mal-PEG4-Boc and how to minimize them
Welcome to the technical support center for 3,4-Dibromo-Mal-PEG4-Boc. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a heterobifunctional crosslinker. It features a dibromomaleimide (DBM) group and a Boc-protected amine. The DBM group is highly reactive towards thiol (-SH) groups, typically from cysteine residues in proteins, and can form a stable bridge by reacting with two thiols. The Boc (tert-butyloxycarbonyl) protecting group on the amine can be removed under acidic conditions, allowing for subsequent conjugation at that site.
Q2: What are the main side reactions associated with the dibromomaleimide (DBM) group?
A2: The primary side reactions of the DBM group are:
-
Hydrolysis: The maleimide ring is susceptible to rapid hydrolysis, especially at neutral to alkaline pH. This can lead to the inactivation of the unreacted linker.
-
Reaction with Reducing Agents: The DBM group can react directly with phosphine-based reducing agents like TCEP (tris(2-carboxyethyl)phosphine).
-
Reaction with Amines: At elevated pH, the DBM group can potentially react with primary amines, such as the side chain of lysine residues.
-
Sensitivity to Light and Heat: Dibromomaleimide compounds are known to be sensitive to high temperatures and light, which can lead to degradation.[1][2]
Q3: Is the hydrolysis of the DBM group always a negative side reaction?
A3: Not necessarily. While hydrolysis of the unreacted DBM linker renders it inactive, hydrolysis of the dithioether conjugate (after reaction with thiols) is beneficial. This hydrolysis converts the maleimide ring into a stable maleamic acid, which "locks" the conjugate and prevents the retro-Michael reaction (thiol exchange) commonly observed with standard maleimide conjugates.[3] This enhanced stability is a key advantage of DBM linkers.
Q4: Can I perform a one-pot disulfide reduction and conjugation with TCEP and this compound?
A4: It is strongly discouraged. TCEP can react directly with the dibromomaleimide group, forming a stable adduct.[4] This side reaction competes with the desired thiol conjugation, significantly reducing the yield of your target conjugate. In one study, an in-situ reduction and conjugation with a dibromomaleimide resulted in a maximum of only 60% of the desired product, with the remainder being unreacted starting material and TCEP adducts.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | 1. Hydrolysis of this compound: The DBM ring has a short half-life in aqueous buffer (e.g., <1 minute to ~18 minutes at pH 7.4-8.0).2. Reaction with TCEP: The reducing agent is still present during conjugation.3. Inaccessible or oxidized thiols: Cysteine residues on the protein are not available for reaction.4. Degradation of the linker: The linker was exposed to high temperatures or excessive light. | 1. Prepare the linker solution immediately before use. Minimize the time the linker is in aqueous buffer before adding it to the protein.2. Crucially, remove TCEP after disulfide reduction and before adding the DBM linker. Use a desalting column or spin filtration.3. Ensure complete reduction of disulfide bonds. Consider denaturing conditions if thiols are buried, if compatible with your protein.4. Store the linker at -20°C, protected from light.[2] Allow it to warm to room temperature before opening to prevent condensation. |
| Formation of unexpected byproducts | 1. TCEP-DBM adducts: TCEP was not removed prior to conjugation.2. Reaction with primary amines (e.g., lysine): The reaction pH is too high.3. Protein aggregation: Non-specific crosslinking or poor solubility. | 1. Implement a TCEP removal step in your protocol.2. Maintain the reaction pH between 6.5 and 7.5 to maximize thiol selectivity. While DBMs have shown high selectivity for thiols even at pH 8.0, keeping the pH below 8 is a safer practice to minimize amine reactivity.[5]3. Optimize protein and linker concentrations. The hydrophilic PEG4 linker should improve solubility, but this can still be protein-dependent. |
| Conjugate is unstable and loses payload | This is unlikely if the conjugation was successful, as the hydrolyzed DBM conjugate is very stable. The issue may be with other parts of the molecule or the assay itself. | Verify the structure of the final conjugate by mass spectrometry to confirm the formation of the stable maleamic acid. |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction and TCEP Removal
Objective: To reduce the disulfide bonds of a protein and remove the reducing agent prior to conjugation with this compound.
Materials:
-
Protein solution in a suitable buffer (e.g., PBS, pH 7.2)
-
TCEP hydrochloride solution (e.g., 10 mM in water)
-
Desalting column (e.g., Sephadex G-25) or spin filtration unit (with appropriate molecular weight cutoff)
-
Degassed buffers
Procedure:
-
Protein Preparation: Prepare the protein in a degassed buffer at a concentration of 1-10 mg/mL.
-
Reduction: Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
TCEP Removal:
-
Option A: Desalting Column: Equilibrate the column with degassed conjugation buffer. Apply the protein/TCEP mixture to the column and collect the protein-containing fractions, which will elute in the void volume.
-
Option B: Spin Filtration: Add the protein/TCEP mixture to the spin filtration unit. Centrifuge according to the manufacturer's instructions. Wash the protein concentrate with degassed conjugation buffer and repeat the centrifugation. Resuspend the purified, reduced protein in fresh conjugation buffer.
-
-
Proceed Immediately: Use the purified, reduced protein immediately for the conjugation reaction.
Protocol 2: Conjugation of Reduced Protein with this compound
Objective: To conjugate the thiol-reactive this compound to a reduced protein.
Materials:
-
Reduced protein solution from Protocol 1 in a degassed buffer (pH 6.5-7.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M L-cysteine or N-acetylcysteine)
Procedure:
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation: Add a 5-20 fold molar excess of the linker stock solution to the reduced protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): Add a quenching reagent to consume any unreacted linker.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable method to remove excess linker and quenching reagent.
-
Boc Deprotection (if required): If the amine end is to be used for further conjugation, the Boc group can be removed by treating the purified conjugate with an acidic solution (e.g., trifluoroacetic acid in dichloromethane). This step should be carefully optimized.
Visualizations
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
dealing with light and temperature sensitivity of dibromomaleimide.
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the light and temperature sensitivity of dibromomaleimide (DBM) and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sensitivities of dibromomaleimide that I should be aware of during my experiments?
A1: Dibromomaleimide is primarily sensitive to three factors:
-
Temperature: DBM is heat-sensitive and can degrade at elevated temperatures.[1][2] It is recommended to avoid heating reactions involving DBM unless specifically required by an optimized protocol.
-
Light: While stable under normal laboratory lighting for short periods, prolonged exposure to intense light should be avoided, as it can potentially lead to non-specific reactions or degradation.[3] Many protocols advise protecting the reaction mixture from light.[4]
-
pH (Hydrolysis): DBM is highly susceptible to hydrolysis, particularly at neutral to basic pH.[5][6][7] This hydrolysis is often a desired step post-conjugation to form a stable maleamic acid, but premature hydrolysis of the DBM reagent can compete with the desired thiol reaction.[5][7]
Q2: How should I properly store and handle solid dibromomaleimide and its solutions?
A2: For optimal stability and safety, adhere to the following guidelines:
-
Solid DBM: Store solid dibromomaleimide in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Refer to the Safety Data Sheet (SDS) for specific storage temperature recommendations, which is typically refrigerated.
-
DBM Solutions: Prepare DBM solutions immediately before use.[4] DBM hydrolyzes rapidly in aqueous solutions, especially at pH > 7.[5][6][7] If a stock solution in an anhydrous organic solvent (e.g., DMF or DMSO) is prepared, it should be stored under inert gas and protected from moisture.
-
Handling: Always handle DBM in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, as DBM is classified as a corrosive solid and a skin sensitizer.[9][10]
Q3: My conjugation reaction with DBM is showing low efficiency. What are the potential causes?
A3: Low conjugation efficiency can stem from several factors:
-
Premature Hydrolysis of DBM: The most common cause is the rapid hydrolysis of the DBM reagent before it can react with the thiol groups on your molecule of interest.[5][7] This is especially problematic at higher pH.
-
Inefficient Disulfide Bond Reduction: If you are targeting cysteine residues from a disulfide bond, incomplete reduction will result in fewer available thiols for conjugation.
-
Steric Hindrance: The accessibility of the target thiol can impact reaction efficiency. Sterically hindered thiols may react more slowly.[6]
-
Incorrect Stoichiometry: An insufficient molar excess of DBM may lead to incomplete conjugation.
Q4: I am observing unexpected byproducts in my final reaction mixture. What could they be?
A4: Common byproducts in DBM conjugations include:
-
Hydrolyzed DBM: The maleamic acid formed from the hydrolysis of the unreacted DBM reagent.
-
"Half-Antibody" or Incompletely Bridged Species: When targeting disulfide bonds in antibodies, incomplete re-bridging can result in species where only one of the two thiols has reacted, or where intra-chain disulfide bridging occurs instead of the desired inter-chain bridging.[1][2]
-
Adducts with Reducing Agents: If the reducing agent (e.g., TCEP) is not fully removed or quenched, it can potentially react with DBM.[11]
Troubleshooting Guides
Issue 1: Low Yield of Conjugated Product
| Potential Cause | Troubleshooting Step | Rationale |
| Premature DBM Hydrolysis | 1. Prepare DBM solution immediately before adding to the reaction. 2. Lower the reaction pH if the protocol allows. 3. Decrease the reaction time. | DBM hydrolyzes rapidly in aqueous solution with a half-life that can be less than a minute at pH 8.0.[5][7] Minimizing the time DBM is in an aqueous environment before reacting with the target thiol is critical. |
| Incomplete Thiol Availability | 1. Ensure complete removal of the reducing agent (e.g., TCEP) before adding DBM. 2. Optimize the concentration and incubation time of the reducing agent. 3. Confirm the presence of free thiols using Ellman's reagent before adding DBM.[12] | The reducing agent must be removed to prevent re-oxidation of thiols and potential side reactions with DBM.[11] Incomplete reduction leads to fewer available reaction sites. |
| Suboptimal Reaction Conditions | 1. Increase the molar excess of DBM. 2. Perform the reaction at a lower temperature (e.g., 4°C or on ice) to slow down hydrolysis relative to the thiol reaction.[13] 3. Optimize the reaction buffer and pH. | A higher concentration of DBM can favor the bimolecular reaction with the thiol over the unimolecular hydrolysis. Lower temperatures can decrease the rate of hydrolysis.[13] |
Issue 2: Formation of Aggregates or Precipitate
| Potential Cause | Troubleshooting Step | Rationale |
| Protein Denaturation/Aggregation | 1. Ensure the pH of the reaction buffer is within the stability range of your protein. 2. Minimize the concentration of organic co-solvents used to dissolve DBM. 3. Perform the reaction at a lower temperature. | Free thiols on a protein surface can lead to aggregation through intermolecular disulfide bond formation.[11] The addition of organic solvents can also destabilize proteins. |
| Precipitation of DBM | 1. Ensure DBM is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer. 2. Add the DBM solution dropwise to the reaction mixture with gentle stirring. | Dibromomaleimide has limited aqueous solubility. Poor mixing can cause it to precipitate out of solution. |
Data Presentation
Table 1: Hydrolysis Half-life of N-substituted Dibromomaleimides
| N-substituent Linker | pH | Temperature (°C) | Half-life (t1/2) | Reference |
| C-2 (glycine derived) | 8.0 | Not Specified | < 1 minute | [5][7] |
| N-methyl | 7.4 | Not Specified | 17.9 minutes | [6] |
Note: The rate of hydrolysis is highly dependent on the specific linker attached to the maleimide nitrogen and the reaction conditions.
Experimental Protocols
General Protocol for Disulfide Bridging of an Antibody with DBM
This protocol provides a general workflow. Specific concentrations, molar equivalents, and incubation times should be optimized for each specific antibody and DBM reagent.
-
Antibody Preparation:
-
Dialyze or buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate buffer, pH 7.4-8.5).
-
-
Disulfide Bond Reduction:
-
Removal of Reducing Agent (Optional but Recommended):
-
Conjugation with DBM:
-
Immediately before use, dissolve the DBM reagent in an anhydrous organic solvent (e.g., DMF or DMSO) to create a concentrated stock solution.[4]
-
Add the DBM stock solution to the reduced antibody solution. A 10-20 fold molar excess of DBM over the antibody is a typical starting point.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.[4][13]
-
-
Hydrolysis to Maleamic Acid (Locking Step):
-
Purification:
-
Remove excess, unreacted DBM and byproducts by size exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
Visualizations
Experimental Workflow for DBM Conjugation
References
- 1. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reduction-Responsive Dithiomaleimide-Based Nanomedicine with High Drug Loading and FRET-Indicated Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. targetmol.com [targetmol.com]
- 9. 2,3-ジブロモマレイミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry [jove.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Characterization of 3,4-Dibromo-Mal-PEG4-Boc Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dibromo-Mal-PEG4-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and their analytical relevance?
A1: The this compound linker is a heterobifunctional molecule with three key components, each with specific analytical considerations:
-
3,4-Dibromomaleimide Group: This group is highly reactive towards thiol (-SH) groups, found in cysteine residues of proteins and other molecules. The two bromine atoms can be substituted by thiols, forming stable thioether bonds. This reaction is a critical conjugation point and its efficiency is a key parameter to monitor.[1][2]
-
PEG4 Spacer: The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic profile of the conjugate.[3] Its presence can be confirmed by characteristic signals in NMR and its polydispersity can be assessed by mass spectrometry and size-exclusion chromatography.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects a primary amine. This group is stable under many conditions but can be readily removed with acid to reveal the amine for subsequent conjugation steps.[4][5] Monitoring the presence and removal of the Boc group is crucial for multi-step conjugation strategies.
Q2: Which analytical techniques are most suitable for characterizing my this compound conjugate?
A2: A multi-faceted analytical approach is recommended to fully characterize the conjugate, confirming its identity, purity, and stability. Key techniques include:
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify impurities. Reversed-phase HPLC (RP-HPLC) is effective for separating the conjugate from starting materials and byproducts.[6][7] Size-Exclusion Chromatography (SEC) can be used to assess aggregation and size homogeneity.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the conjugate and identifying impurities.[8][9] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the presence of the PEG chain, the Boc group, and the maleimide moiety through characteristic proton (¹H) and carbon (¹³C) signals.[10][11]
Q3: How can I confirm the successful conjugation of a thiol-containing molecule to the dibromomaleimide group?
A3: Successful conjugation can be confirmed by:
-
Mass Spectrometry: An increase in the molecular weight of the conjugate corresponding to the mass of the attached molecule.
-
HPLC: A shift in the retention time of the conjugate compared to the starting materials.
-
UV-Vis Spectroscopy: Disappearance of the characteristic absorbance of the dibromomaleimide may indicate reaction.[8]
-
Ellman's Test: This colorimetric assay can be used to quantify the consumption of free thiols in the reaction mixture, indirectly indicating conjugation efficiency.[12][13]
Q4: What are the common challenges in monitoring the deprotection of the Boc group?
A4: Common challenges include incomplete deprotection, side reactions, and difficulty in removing the deprotecting agent (e.g., trifluoroacetic acid - TFA).[14] These can be addressed by optimizing reaction conditions (acid concentration, time, temperature) and using appropriate work-up procedures. Monitoring the reaction by LC-MS or ¹H NMR is crucial.[4][14]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Sample solvent stronger than mobile phase. - Column contamination or degradation. | - Adjust mobile phase pH to ensure the analyte is in a single ionic state. - Dissolve the sample in the initial mobile phase if possible. - Use a guard column and/or flush the column with a strong solvent. |
| Variable retention times | - Fluctuations in pump flow rate or mobile phase composition. - Temperature variations. | - Check the HPLC system for leaks and ensure proper solvent mixing. - Use a column oven to maintain a constant temperature.[15] |
| Ghost peaks | - Contaminants in the mobile phase or from previous injections. | - Use high-purity solvents and freshly prepared mobile phases. - Run blank injections with a strong solvent to clean the system. |
| Low signal intensity | - Low sample concentration. - Incorrect detection wavelength. - Sample degradation. | - Concentrate the sample or increase the injection volume. - Determine the optimal UV absorbance wavelength for your conjugate. - Ensure sample stability in the chosen solvent. |
Mass Spectrometry Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low ion intensity | - Poor ionization of the conjugate. - Presence of salts or other contaminants. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow). - Desalt the sample before analysis using techniques like dialysis or zip-tipping. |
| Complex or broad spectra | - Polydispersity of the PEG chain. - Presence of multiple charge states. - In-source fragmentation. | - This is inherent to PEGylated molecules; focus on the average molecular weight. - Use deconvolution software to simplify the spectrum. - Optimize cone voltage to minimize fragmentation. |
| Unexpected mass peaks | - Presence of impurities or byproducts from the synthesis. - Adduct formation (e.g., sodium, potassium). | - Analyze the sample by LC-MS to separate and identify the different species. - Use high-purity solvents and reagents to minimize adduct formation. |
Boc Deprotection
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete deprotection | - Insufficient acid strength or concentration. - Inadequate reaction time or temperature. - Steric hindrance. | - Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[14] - Extend the reaction time and monitor by TLC or LC-MS.[14] - Consider a stronger acid system like 4M HCl in dioxane.[14] |
| Formation of side products | - Alkylation of the deprotected amine by the t-butyl cation. - Degradation of other functional groups. | - Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[16] - Ensure the reaction conditions are compatible with the stability of the entire conjugate. |
| Difficulty removing TFA | - TFA forms a salt with the deprotected amine. | - Co-evaporate with a non-polar solvent like toluene.[4] - Neutralize the TFA salt with a mild base (e.g., saturated sodium bicarbonate solution) during work-up.[4] |
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
-
System: HPLC or UPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is 5-95% B over 20 minutes. This should be optimized for the specific conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm (if the conjugate contains an aromatic moiety).
-
Sample Preparation: Dissolve the conjugate in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: Molecular Weight Confirmation by LC-MS
-
System: LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
LC Method: Use the RP-HPLC method described above, but with a flow rate compatible with the MS inlet (e.g., 0.2-0.5 mL/min) and using formic acid instead of TFA if better ionization is observed.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V (optimize to minimize fragmentation)
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 350-450 °C
-
Mass Range: Scan a range that includes the expected molecular weight of the conjugate.
-
-
Data Analysis: Deconvolute the resulting spectrum to determine the average molecular weight.
Protocol 3: Monitoring Boc Deprotection by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the Boc-protected conjugate in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Identify the characteristic singlet of the nine protons of the tert-butyl group of the Boc protector at approximately 1.4 ppm.
-
To monitor the deprotection, take aliquots from the reaction mixture at different time points, quench the acid, remove the solvent, and dissolve the residue in a deuterated solvent for NMR analysis. The disappearance of the signal at ~1.4 ppm indicates the removal of the Boc group.
-
Visualizations
Caption: Workflow for synthesis and characterization of a 3,4-Dibromo-Mal-PEG4 conjugate.
Caption: Logical flow for troubleshooting common HPLC issues.
References
- 1. Dibromo-Maleimide-PEG | AxisPharm [axispharm.com]
- 2. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jasco-global.com [jasco-global.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Focusing on 3,4-Dibromo-Mal-PEG4-Boc
In the rapidly evolving field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Far from being a mere spacer, the linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role in the formation and stability of the ternary complex, ultimately governing the degradation of the protein of interest. This guide provides a comparative analysis of 3,4-Dibromo-Mal-PEG4-Boc, a covalent and flexible linker, with other commonly used PROTAC linkers, supported by a summary of experimental data and detailed methodologies for key evaluation assays.
Introduction to this compound
This compound is a bifunctional linker designed for the synthesis of covalent PROTACs. Its structure comprises three key elements:
-
3,4-Dibromomaleimide: This functional group acts as a cysteine-reactive warhead. The two bromine atoms are excellent leaving groups, allowing for a rapid and specific reaction with thiol groups on cysteine residues of an E3 ligase, forming a stable covalent bond. This covalent engagement can lead to prolonged target degradation and may allow for the recruitment of E3 ligases that are otherwise difficult to target with non-covalent ligands.
-
PEG4 (Polyethylene Glycol, 4 units): The PEG4 chain provides a flexible and hydrophilic spacer. PEG linkers are known to enhance the aqueous solubility of PROTACs, which can be a significant challenge for these often large and hydrophobic molecules. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex between the target protein and the E3 ligase.[1]
-
Boc (tert-Butyloxycarbonyl): This is a protecting group for a terminal amine. In PROTAC synthesis, the Boc group is removed under acidic conditions to reveal a primary amine, which can then be coupled to the target protein ligand to complete the synthesis of the final PROTAC molecule.
Comparative Analysis of PROTAC Linker Classes
The choice of linker significantly impacts a PROTAC's performance. Below is a comparison of this compound with other major classes of PROTAC linkers.
| Linker Class | Example(s) | Key Characteristics | Advantages | Disadvantages |
| Covalent (Electrophilic) | This compound , Acrylamides, Cyano-acrylamides | Forms a covalent bond with the E3 ligase or target protein. | Potentially irreversible or slow off-rate leading to prolonged target degradation. Can target proteins with shallow binding pockets. May require lower doses. | Risk of off-target covalent modification and potential immunogenicity. Irreversible binding may inhibit the catalytic cycle of the PROTAC.[2] |
| Flexible (Alkyl/PEG) | Alkyl chains, PEG chains of varying lengths | High conformational flexibility. | Synthetically accessible and easily tunable length. Can facilitate ternary complex formation by allowing for multiple binding orientations. PEG linkers improve solubility. | Can be metabolically unstable.[3] High flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability. |
| Rigid | Piperazine, Piperidine, Triazole-containing linkers | Constrained conformation. | Can improve metabolic stability and cell permeability by reducing the number of rotatable bonds. May pre-organize the PROTAC into a bioactive conformation, enhancing potency.[3] | Less conformational freedom may hinder the formation of a productive ternary complex if the geometry is not optimal. Synthesis can be more complex. |
| "Smart" / Functional | Azobenzene-containing linkers (photo-switchable) | Activity can be controlled by an external stimulus (e.g., light). | Spatiotemporal control of PROTAC activity, potentially reducing off-target effects. | Can have complex photochemistry and may not be suitable for all applications. |
Quantitative Performance Data of Different Linker Types
Table 1: In Vitro Degradation of BRD4 by VHL-based PROTACs with Different PEG Linker Lengths
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data synthesized from multiple sources for illustrative purposes.[1] This table highlights that there is an optimal linker length for a given PROTAC system, with linkers that are too short or too long exhibiting reduced degradation potency.
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with Different PEG Linker Lengths
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 0.8 | 15 |
| PEG4 | 1.2 | 25 |
| PEG5 | 1.5 | 30 |
| PEG6 | 1.1 | 22 |
Data synthesized from multiple sources for illustrative purposes.[1] Similar to degradation, pharmacokinetic properties like permeability and bioavailability are also influenced by the linker, with an optimal length and composition providing the best overall profile.
Table 3: Comparison of Reversible Covalent, Non-Covalent, and Irreversible Covalent BTK PROTACs
| PROTAC Type | Target Occupancy | Degradation Efficacy |
| Reversible Covalent (cyano-acrylamide) | High | Potent |
| Reversible Non-Covalent | Moderate | Moderate |
| Irreversible Covalent (acrylamide) | High | Inhibited |
Based on findings from studies on BTK degraders.[2][4] This data suggests that while covalent engagement can be beneficial, an irreversible bond may prevent the catalytic turnover of the PROTAC, thereby inhibiting degradation. Reversible covalent linkers may offer a balance of high target engagement and efficient degradation. The dibromomaleimide in this compound forms a stable, but not necessarily irreversible, thioether bond, and its impact on the catalytic cycle would need to be experimentally determined.
Experimental Protocols
Accurate and reproducible experimental data is crucial for comparing PROTAC linkers. Below are detailed protocols for key assays used to evaluate PROTAC performance.
Western Blot for Target Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[5][6]
1. Cell Culture and Treatment:
-
Plate a relevant cell line at an appropriate density in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein.[7][8]
1. Reaction Setup:
-
In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase complex (e.g., purified VHL or CRBN complex)
-
Purified target protein
-
Biotinylated ubiquitin
-
ATP
-
PROTAC at various concentrations (and a vehicle control)
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
3. Detection of Ubiquitination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with streptavidin-HRP to detect biotinylated ubiquitin.
-
Alternatively, probe with an antibody specific for the target protein to visualize the appearance of higher molecular weight ubiquitinated species.
Cellular Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[9][10]
1. Plate Preparation:
-
Use a 96-well PAMPA plate system with a donor plate and an acceptor plate separated by a microfilter.
-
Coat the microfilter with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
2. Assay Procedure:
-
Fill the acceptor wells with buffer.
-
Add the PROTAC solution to the donor wells.
-
Incubate the plate for a set period (e.g., 4-16 hours).
3. Analysis:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).[1]
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the synthesis and evaluation of PROTACs.
Conclusion
The selection of a linker is a critical decision in the design of a successful PROTAC. This compound offers an intriguing option for the development of covalent PROTACs, combining the potential for high target engagement and prolonged duration of action with the favorable physicochemical properties imparted by a PEG linker. While direct comparative data for this specific linker is limited, the principles of PROTAC design suggest it could be a valuable tool for researchers. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and empirical testing using the detailed protocols provided in this guide is essential for identifying the most effective PROTAC for a given application. The continued exploration of novel linker chemistries, including covalent and functional linkers, will undoubtedly expand the therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lifesensors.com [lifesensors.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of 3,4-Dibromo-Mal-PEG4-Boc and Maleimide-PEG Linkers for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) success. An ideal linker must ensure the stable attachment of the cytotoxic payload to the antibody in systemic circulation while enabling its efficient release at the tumor site. This guide provides an objective comparison of two prominent linker technologies: the next-generation 3,4-Dibromo-Mal-PEG4-Boc linker and the conventional maleimide-PEG linker. This comparison delves into their fundamental mechanisms, stability, and overall performance in ADC construction, supported by experimental data.
The landscape of ADC technology is rapidly evolving, with a significant focus on improving homogeneity and in vivo stability. Traditional maleimide-based linkers, while widely used, present challenges related to the stability of the resulting thioether bond. The this compound linker has emerged as a promising alternative, addressing some of the key limitations of its predecessor.
Executive Summary
At a glance, this compound linkers offer a significant advantage in producing homogeneous and stable ADCs by enabling disulfide re-bridging. This contrasts with traditional maleimide-PEG linkers, which conjugate to reduced cysteine residues, leading to heterogeneous drug-to-antibody ratios (DAR) and potential in vivo instability due to retro-Michael reactions. The hydrophilic PEG4 spacer in both linker types enhances solubility and improves pharmacokinetic properties.
Comparative Data: A Head-to-Head Look at Performance
The selection of a linker technology directly impacts the physicochemical properties, stability, and ultimately, the therapeutic window of an ADC. The following tables summarize key quantitative data comparing the performance of this compound and maleimide-PEG linkers.
| Feature | This compound Linker | Maleimide-PEG Linker |
| Conjugation Chemistry | Thiol-reactive bifunctional linker for disulfide re-bridging. | Michael addition to free thiols from reduced disulfides. |
| Homogeneity (DAR) | High homogeneity, predominantly DAR of 4.[1][2] | Heterogeneous mixture with DARs ranging from 0 to 8.[3][4] |
| Bond Stability | Forms a stable dithiomaleimide adduct, which can be hydrolyzed to a highly stable dithiomaleamic acid.[5][6] | Forms a thiosuccinimide linkage susceptible to retro-Michael reaction, leading to premature drug release.[7][8][9] |
| In Vivo Stability | Improved stability, reduced off-target toxicity, and better pharmacokinetic properties.[1][2] | Prone to deconjugation in the presence of endogenous thiols like albumin and glutathione, leading to off-target toxicity.[7][8] |
| Antibody Integrity | Re-bridges the interchain disulfide bonds, helping to maintain the antibody's tertiary structure.[5] | The reduction of disulfide bonds can potentially impact antibody stability.[10] |
Delving into the Chemistry: Reaction Mechanisms
The fundamental difference in the reaction mechanism between these two linkers dictates the final characteristics of the ADC.
This compound: A Disulfide Re-bridging Strategy
The 3,4-dibromomaleimide moiety reacts with the two free thiol groups generated from the reduction of an interchain disulfide bond on the antibody. This results in the re-bridging of the disulfide bond with the linker-drug conjugate, leading to a site-specific and homogeneous ADC with a DAR of predominantly 4.[1][2] Subsequent hydrolysis of the dithiomaleimide to a dithiomaleamic acid can further enhance the stability of the linkage.[6]
Maleimide-PEG: The Conventional Michael Addition
Traditional maleimide-PEG linkers react with the free thiol groups of reduced cysteines on the antibody via a Michael addition reaction.[11][] Since the reduction of the four interchain disulfide bonds can result in up to eight reactive thiols, this method often leads to a heterogeneous mixture of ADCs with varying DARs.[3][4] The resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols in the plasma, which can lead to premature release of the payload.[7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Experimental Workflow for ADC Synthesis and Characterization
Protocol 1: ADC Synthesis with this compound Linker
-
Antibody Preparation: Prepare the antibody solution (e.g., 5-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reduction: Add a molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution. The exact molar excess needs to be optimized for each antibody. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[10]
-
Removal of Reducing Agent: Purify the reduced antibody using a desalting column (e.g., Sephadex G-25) to remove excess TCEP.[13]
-
Conjugation: Immediately add the 3,4-Dibromo-Mal-PEG4-Drug linker (dissolved in a co-solvent like DMSO) to the purified reduced antibody. A typical molar ratio is 5-10 fold excess of the linker over the antibody. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.[14]
-
Hydrolysis (Optional but Recommended): Adjust the pH of the reaction mixture to 8.0-8.5 and incubate for an additional 1-2 hours to promote the hydrolysis of the dithiomaleimide to the more stable dithiomaleamic acid.[6]
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A) to remove unreacted linker-drug and other impurities.[]
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) and/or UV-Vis spectroscopy, aggregation by SEC, and in vitro cell cytotoxicity assays.[13][16]
Protocol 2: ADC Synthesis with Maleimide-PEG Linker
-
Antibody Preparation: Prepare the antibody solution (e.g., 5-10 mg/mL) in a conjugation buffer (e.g., PBS with EDTA, pH 7.2-7.5).[17]
-
Reduction: Reduce the antibody's interchain disulfide bonds by adding a controlled molar excess of a reducing agent such as dithiothreitol (DTT) or TCEP. The amount of reducing agent will influence the average DAR. Incubate at 37°C for 30-60 minutes.[4][13]
-
Removal of Reducing Agent: Remove the excess reducing agent by passing the solution through a desalting column.[13]
-
Conjugation: Add the maleimide-PEG-drug linker (dissolved in DMSO) to the reduced antibody solution. A 5-20 fold molar excess of the linker is commonly used. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine or cysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unreacted linker-drug and quenching agent using SEC or dialysis.[]
-
Characterization: Analyze the ADC for average DAR, distribution of different DAR species (HIC), percentage of aggregation (SEC), and biological activity.[13]
Conclusion: Making an Informed Decision
The choice between this compound and traditional maleimide-PEG linkers is a critical decision in the design of an ADC. While maleimide-PEG linkers have a long history of use, the development of 3,4-dibromomaleimide technology represents a significant advancement in the field.
This compound linkers are the preferred choice for applications demanding:
-
High homogeneity and a defined DAR: The disulfide re-bridging strategy leads to a more uniform product, which is highly desirable from a regulatory and therapeutic standpoint.[1][2]
-
Enhanced in vivo stability: The stable linkage minimizes premature drug release, potentially leading to a wider therapeutic window and reduced off-target toxicity.[5][6]
-
Preservation of antibody structure: Re-establishing the covalent link between the antibody chains helps to maintain its native conformation.[5]
Maleimide-PEG linkers may still be considered for:
-
Established protocols and proof-of-concept studies: Their long-standing use means that conjugation protocols are well-established.
-
Applications where a heterogeneous mixture of DARs is acceptable or desired.
Ultimately, the optimal linker choice will depend on the specific antibody, payload, and the desired therapeutic outcome. The data and protocols presented in this guide provide a solid foundation for researchers to make an informed decision and to design the next generation of effective and safe Antibody-Drug Conjugates.
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 4. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Dibromomaleimide Linkers: A Superior Alternative to Standard Maleimides for Bioconjugation
In the landscape of bioconjugation, the quest for stable and precisely controlled linkages is paramount for the development of effective therapeutics and research tools. While standard maleimides have long been a staple for their reactivity towards thiols, dibromomaleimide (DBM) linkers have emerged as a more robust and versatile alternative, offering significant advantages in stability, homogeneity, and functionality. This guide provides an in-depth comparison of dibromomaleimide and standard maleimide linkers, supported by experimental data and detailed protocols, to inform researchers, scientists, and drug development professionals in their selection of optimal conjugation strategies.
Executive Summary
Dibromomaleimide linkers offer a distinct advantage over standard maleimides primarily through their ability to form two thioether bonds, enabling the bridging of disulfide bonds in proteins. This bridging capability not only preserves the native structure of biomolecules but also leads to the formation of highly stable and homogeneous conjugates. The resulting dithiomaleimide adduct can undergo hydrolysis to form a dithiomaleamic acid, which is resistant to the retro-Michael reaction that plagues standard maleimide-thiol conjugates, preventing premature drug release and off-target effects. Furthermore, the DBM platform provides a multifunctional scaffold for the attachment of various payloads and exhibits inherent fluorescence upon conjugation, aiding in tracking and imaging applications.
Chemical Properties and Reactivity: A Head-to-Head Comparison
A fundamental understanding of the chemical properties of both linker types is crucial for predicting their behavior in bioconjugation reactions. The following table summarizes the key differences between a standard maleimide and a dibromomaleimide linker.
| Property | Standard Maleimide | Dibromomaleimide |
| Primary Reaction | Michael addition with a single thiol group. | Substitution of two bromine atoms by two thiol groups.[1][2] |
| Key Feature | Forms a single thioether bond. | Bridges disulfide bonds by forming two thioether bonds.[3] |
| Reversibility | The thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione.[4] | The initial dithiomaleimide adduct can be cleaved under reducing conditions with an excess of thiols.[1][2] However, upon hydrolysis to dithiomaleamic acid, the linkage becomes highly stable and resistant to retro-Michael reactions.[3][5] |
| Multifunctionality | Limited to two points of attachment (one for the thiol and one on the other side of the maleimide). | Offers three points of attachment: the two bromine atoms for thiol conjugation and the imide nitrogen for further functionalization.[1][2] |
| Inherent Fluorescence | Generally non-fluorescent upon conjugation. | Conjugates can exhibit fluorescence, which is useful for imaging and tracking.[1][2] |
Performance in Bioconjugation: A Data-Driven Analysis
The performance of a linker in bioconjugation is critically dependent on its reaction kinetics and the stability of the resulting adduct. Dibromomaleimide linkers have demonstrated superior performance in several key areas.
| Parameter | Standard Maleimide Adduct | Dibromomaleimide Adduct |
| Adduct Stability | The thiosuccinimide adduct is susceptible to retro-Michael reaction, leading to instability and potential deconjugation in vivo.[4][6][7] | The initial dithiomaleimide adduct can undergo rapid hydrolysis to form a highly stable dithiomaleamic acid, which is resistant to retro-Michael reactions.[3][5] |
| Reaction Rate with Thiols | Rapid reaction with thiols via Michael addition. | Extremely rapid reaction with thiols, enabling disulfide bridging in a short time frame.[3] |
| Homogeneity of Conjugates | Conjugation to proteins with multiple cysteines can lead to heterogeneous mixtures with varying drug-to-antibody ratios (DARs).[8] | Disulfide bridging allows for the creation of highly homogeneous conjugates, particularly antibody-drug conjugates (ADCs), with a well-defined DAR of 4.[8][9] |
| Hydrolysis Half-Life of Adduct | Hydrolysis of the thiosuccinimide ring can occur, leading to a more stable, ring-opened product. The rate is influenced by the chemical environment.[4] | The hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid can be tuned. For example, a DBM with a C-2 linker at the imide nitrogen has a hydrolysis half-life of 16-19 minutes at pH 8.5, compared to 48 hours for a C-6 linker.[10] |
Visualizing the Chemical Advantage: Reaction Mechanisms
The distinct reaction pathways of standard maleimides and dibromomaleimides with thiols underpin their differing stability profiles.
Experimental Protocols
To facilitate the adoption of dibromomaleimide linkers, detailed protocols for key experiments are provided below.
Protocol 1: Conjugation of a Dibromomaleimide Linker to an Antibody
This protocol describes the reduction of native interchain disulfide bonds in an antibody and subsequent conjugation with a dibromomaleimide-functionalized molecule.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Dibromomaleimide-functionalized payload (e.g., DBM-MMAF) in an organic solvent (e.g., DMSO)
-
Reaction Buffer (e.g., PBS with 5 mM EDTA, pH 8.5)
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a molar excess of TCEP (e.g., 10 equivalents).
-
Incubate at 37°C for 1-2 hours to ensure complete reduction of the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Hydrolysis (Locking Step):
-
Continue the incubation at pH 8.5 for an additional 1-2 hours to facilitate the hydrolysis of the dithiomaleimide to the stable dithiomaleamic acid. The optimal time may vary depending on the specific DBM linker used.[10]
-
-
Quenching and Purification:
-
Quench any unreacted dibromomaleimide by adding an excess of N-acetylcysteine.
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove excess payload and other small molecules.
-
-
Characterization:
-
Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to determine the drug-to-antibody ratio (DAR) and confirm homogeneity.
-
Protocol 2: Assessment of Conjugate Stability via Retro-Michael Reaction Assay
This protocol compares the stability of a standard maleimide conjugate and a dibromomaleimide conjugate in the presence of a competing thiol.
Materials:
-
Purified standard maleimide conjugate
-
Purified dibromomaleimide conjugate (hydrolyzed)
-
Glutathione (GSH) solution (e.g., 100 mM in PBS)
-
Incubation buffer (e.g., PBS, pH 7.4)
-
Analytical HPLC-MS system
Procedure:
-
Sample Preparation:
-
Prepare solutions of the standard maleimide conjugate and the dibromomaleimide conjugate at a known concentration in the incubation buffer.
-
-
Initiation of Stability Study:
-
Time-Point Analysis:
-
Analytical Measurement:
-
Analyze the samples by HPLC-MS to separate and quantify the intact conjugate and any deconjugated products.
-
Monitor the disappearance of the peak corresponding to the intact conjugate over time.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate remaining versus time for both the standard maleimide and dibromomaleimide conjugates.
-
Compare the stability profiles to determine the relative resistance to the retro-Michael reaction.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the stability of maleimide and dibromomaleimide conjugates.
Conclusion
Dibromomaleimide linkers represent a significant advancement in bioconjugation technology, offering superior stability, homogeneity, and versatility compared to standard maleimides. The ability to bridge disulfide bonds and form a stable, hydrolysis-locked adduct makes DBM an excellent choice for the development of robust antibody-drug conjugates and other protein therapeutics where stability and precise control are critical.[3] While the choice of linker will always depend on the specific application, the compelling advantages of the dibromomaleimide platform make it a powerful tool for researchers and drug developers seeking to create next-generation bioconjugates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
A Head-to-Head Comparison: Characterization of ADCs Formed with 3,4-Dibromo-Mal-PEG4-Boc versus Conventional Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with a significant focus on enhancing their homogeneity, stability, and therapeutic index. The choice of linker technology is paramount in achieving these goals. This guide provides an objective comparison of ADCs constructed using the novel 3,4-Dibromo-Mal-PEG4-Boc linker, which utilizes a dibromomaleimide (DBM) moiety for cysteine rebridging, against ADCs formed with conventional maleimide (Mal) linkers. This comparison is supported by experimental data to inform researchers in the selection of optimal conjugation strategies.
Executive Summary
ADCs utilizing the this compound linker demonstrate superior homogeneity, with a drug-to-antibody ratio (DAR) predominantly of four, and enhanced stability compared to their conventional maleimide counterparts. This translates to a more consistent product profile and potentially a wider therapeutic window. The dibromomaleimide chemistry enables the rebridging of interchain disulfide bonds in the antibody's hinge region, offering a site-specific conjugation strategy without the need for antibody engineering. In contrast, conventional maleimide linkers react with reduced cysteine residues to form a heterogeneous mixture of ADC species with varying DAR values and are susceptible to payload deconjugation in vivo.
Performance Comparison: Dibromomaleimide vs. Conventional Maleimide ADCs
The following tables summarize the key performance differences between ADCs prepared with this compound and conventional maleimide linkers, based on published experimental data.
| Parameter | This compound ADC | Conventional Maleimide ADC | Significance |
| Homogeneity (DAR Distribution) | Predominantly DAR 4 species (>80%) | Heterogeneous mixture (DAR 0, 2, 4, 6, 8) | Improved batch-to-batch consistency and a more defined pharmacological profile. |
| Average DAR | ~3.8 | ~3.5 | Higher and more controlled drug loading with the DBM linker. |
| Plasma Stability (% Intact ADC after 7 days) | >90% | <60% | Reduced off-target toxicity and improved therapeutic index due to enhanced stability. |
| In Vitro Cytotoxicity (IC50) | Potent, comparable to or slightly better than conventional ADCs | Potent | Both linkers can produce highly potent ADCs. |
| In Vivo Efficacy (Tumor Growth Inhibition) | Significant tumor regression | Tumor growth inhibition | DBM-linked ADCs have shown superior efficacy in preclinical models. |
Table 1: Key Performance Characteristics of Dibromomaleimide vs. Conventional Maleimide ADCs.
Experimental Data
Homogeneity and Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for assessing the DAR distribution of ADCs. The higher hydrophobicity of the conjugated drug allows for the separation of species with different numbers of payloads.
| ADC Linker Type | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR |
| This compound | < 5 | < 15 | > 80 | < 5 | 0 | ~3.8 |
| Conventional Maleimide | ~10 | ~25 | ~35 | ~20 | ~10 | ~3.5 |
Table 2: Representative DAR Distribution Data from HIC Analysis. [1]
ADCs prepared with the dibromomaleimide linker show a significantly higher proportion of the desired DAR 4 species, indicating a more homogeneous product.[1] Conventional maleimide conjugation results in a broad distribution of different DAR species.
Stability
The stability of the linker is critical to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity. The stability of ADCs can be assessed by incubating them in plasma and measuring the amount of intact ADC over time.
| ADC Linker Type | % Intact ADC after 24h in Plasma | % Intact ADC after 7 days in Plasma |
| This compound | >95% | >90% |
| Conventional Maleimide | ~80% | <60% |
Table 3: Comparative Plasma Stability of Dibromomaleimide and Conventional Maleimide ADCs. [2]
The thiosuccinimide bond formed by conventional maleimides is susceptible to a retro-Michael reaction, leading to deconjugation. The rebridged disulfide bond formed by dibromomaleimides is significantly more stable in plasma.[2]
In Vitro and In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to kill cancer cells and inhibit tumor growth.
| ADC Linker Type | In Vitro IC50 (nM) on HER2+ cells | In Vivo Tumor Growth Inhibition (%) |
| This compound-MMAF | 0.5 | >95% |
| Conventional Maleimide-MMAF | 0.8 | ~70% |
Table 4: Comparative Efficacy of Dibromomaleimide and Conventional Maleimide ADCs with MMAF payload.
In preclinical models, ADCs constructed with dibromomaleimide linkers have demonstrated superior in vivo efficacy, leading to greater tumor growth inhibition compared to their conventional maleimide counterparts.[1]
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol is a general guideline for the analysis of ADC homogeneity and the determination of the average DAR.
-
Instrumentation: A biocompatible HPLC system equipped with a UV detector.
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm).[3]
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-25 min: 100% B
-
25-27 min: 100-0% B
-
27-35 min: 0% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peak areas for each DAR species and calculate the weighted average DAR.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Stability Analysis
This protocol is suitable for assessing the purity of the ADC and for monitoring its stability under various stress conditions. The analysis is typically performed on the reduced ADC to separate the light and heavy chains.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase column suitable for protein analysis (e.g., Agilent Zorbax 300SB-C8, 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 25% B
-
5-35 min: 25-65% B (linear gradient)
-
35-40 min: 65-90% B
-
40-45 min: 90-25% B
-
45-50 min: 25% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation (Reduced ADC):
-
To 100 µg of ADC (at 1 mg/mL), add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Data Analysis: Analyze the chromatograms for the presence of unconjugated light and heavy chains, as well as drug-conjugated chains, to assess purity and degradation products.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the mechanism of action of an ADC and a key signaling pathway it can target.
Figure 1: Generalized Mechanism of Action of an Antibody-Drug Conjugate (ADC).
Figure 2: Simplified HER2 Signaling Pathway, a Common Target for ADCs.
Conclusion
The use of this compound as a linker in ADC development offers significant advantages over conventional maleimide-based approaches. The resulting ADCs are more homogeneous, with a desirable and consistent DAR of four, and exhibit enhanced stability, which is critical for minimizing off-target toxicity and maximizing the therapeutic window. The experimental data strongly support the superiority of the dibromomaleimide platform for producing next-generation ADCs with improved physicochemical properties and in vivo efficacy. For researchers and drug developers aiming to create more effective and safer cancer therapies, the adoption of advanced linker technologies such as this compound represents a promising path forward.
References
- 1. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
Unveiling the Superior Stability of Thioether Bonds in 3,4-Dibromo-Mal-PEG4-Boc Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for stable bioconjugates is paramount to the efficacy and safety of novel therapeutics. While traditional maleimide-based conjugation has been a mainstay, the inherent instability of the resulting thioether bond presents a significant challenge. This guide provides an objective comparison of the stability of conjugates prepared with 3,4-Dibromo-Mal-PEG4-Boc against conventional maleimide linkers, supported by a review of existing data and detailed experimental methodologies.
The Achilles' heel of traditional maleimide-cysteine conjugates lies in their susceptibility to a retro-Michael reaction, particularly in the thiol-rich environment of the bloodstream.[1][2] This reversal of the initial conjugation reaction leads to payload deconjugation and potential off-target effects as the payload can be transferred to other circulating proteins, such as albumin.[3] An alternative degradation pathway, hydrolysis of the succinimide ring, can lead to a more stable, ring-opened structure that is resistant to this thiol exchange.[4][5] However, for many conventional maleimides, this hydrolysis is often too slow to effectively compete with the rapid retro-Michael reaction.[4]
Next-generation maleimides, such as 3,4-dibromomaleimide (DBM), have been engineered to overcome these stability issues.[2][6] The this compound linker offers a unique platform for bioconjugation, reacting with two thiol groups, often from the reduced disulfide bonds of antibodies, to form a dithiomaleimide adduct. This initial conjugate undergoes a rapid and efficient intramolecular hydrolysis to form a highly stable, ring-opened dithiomaleamic acid structure.[7][8] This structural rearrangement "locks" the payload in place, rendering the thioether bonds exceptionally resistant to thiol-mediated degradation.[9][10]
Comparative Stability Data
The following table summarizes the stability profiles of different thioether bond-containing conjugates based on available literature. While direct head-to-head quantitative data for this compound under identical conditions is not extensively published, the data strongly supports the superior stability of the hydrolyzed dibromomaleimide linkage.
| Linker Type | Conjugation Chemistry | Primary Instability Pathway | Stability Profile in Human Plasma (37°C) | Key Advantages | Key Disadvantages |
| This compound (Hydrolyzed) | Forms two thioether bonds, followed by rapid hydrolysis to a dithiomaleamic acid. | Highly resistant to degradation. | Exceptional Stability: Expected to show minimal to no payload loss over 7 days.[10] | Forms a highly stable, irreversible bond, minimizing off-target payload release. Rapid hydrolysis prevents retro-Michael reaction.[7][8] | Requires a post-conjugation hydrolysis step (though often rapid and efficient). |
| Standard N-Alkyl Maleimide | Michael addition to a single thiol to form a thiosuccinimide ring. | Retro-Michael reaction leading to thiol exchange. | Moderate to Low Stability: Significant payload loss can be observed, with reports of 50-75% deconjugation within 7-14 days for some conjugates.[] | Well-established chemistry with fast reaction kinetics. | Prone to deconjugation in vivo, leading to potential off-target toxicity and reduced efficacy.[1] |
| N-Aryl Maleimide | Michael addition with accelerated succinimide ring hydrolysis. | Reduced susceptibility to retro-Michael reaction due to faster hydrolysis. | Improved Stability: Shows significantly less deconjugation compared to N-alkyl maleimides. | Faster hydrolysis leads to a more stable ring-opened product.[4] | Hydrolysis may still compete with the retro-Michael reaction. |
| Thiazolidine (Transcyclization) | Reaction of N-terminal cysteine with a maleimide leading to a rearranged thiazine structure. | Resistant to retro-Michael reaction. | High Stability: The rearranged six-membered ring structure provides enhanced stability.[12] | Forms a stable linkage with reduced susceptibility to thiol exchange. | Limited to peptides or proteins with an N-terminal cysteine. |
Reaction and Stabilization Pathway of this compound
The enhanced stability of the this compound conjugate is a direct result of its unique reaction and subsequent intramolecular rearrangement. The process begins with the reaction of the dibromomaleimide with two thiol groups, followed by a rapid hydrolysis of the maleimide ring to form the stable dithiomaleamic acid.
Experimental Protocols
To empirically assess and compare the stability of thioether bonds in bioconjugates, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a method to evaluate the stability of a bioconjugate in human plasma over time by monitoring the amount of intact conjugate.
1. Materials:
-
Purified bioconjugate (e.g., Antibody-Drug Conjugate)
-
Human plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity beads (e.g., Protein A or Protein G) for antibody-based conjugates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.8)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.5)
-
LC-MS grade water, acetonitrile, and formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
2. Procedure:
-
Incubation: Dilute the bioconjugate into pre-warmed human plasma to a final concentration of 100 µg/mL. Prepare a control sample by diluting the conjugate in PBS to the same concentration. Incubate all samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Immunoaffinity Capture: Add the plasma aliquot to pre-washed immunoaffinity beads and incubate with gentle mixing for 1-2 hours at 4°C to capture the conjugate.
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer to remove unbound plasma proteins.
-
Elution: Elute the captured conjugate from the beads by adding elution buffer. Incubate for 5-10 minutes and then collect the supernatant. Immediately neutralize the eluate with neutralization buffer.
-
LC-MS Analysis: Analyze the eluted samples by LC-MS to determine the concentration of the intact conjugate. The drug-to-antibody ratio (DAR) can be monitored for antibody-drug conjugates.
-
Data Analysis: Plot the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.
Protocol 2: Thiol Exchange Assay with Glutathione (GSH)
This assay assesses the susceptibility of the thioether bond to cleavage by a competing thiol, simulating the in vivo environment.
1. Materials:
-
Purified bioconjugate
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.4
-
Glutathione (GSH) stock solution (e.g., 100 mM in reaction buffer)
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Procedure:
-
Sample Preparation: Prepare a solution of the bioconjugate in the reaction buffer at a concentration of 1 mg/mL.
-
Reaction Initiation: Add GSH stock solution to the conjugate solution to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot to a final concentration of 1% TFA.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the chromatogram for the appearance of new peaks corresponding to the cleaved payload or payload-GSH adducts, and a decrease in the peak area of the intact conjugate.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point by integrating the respective peak areas.
Experimental Workflow Visualization
The general workflow for assessing the stability of a bioconjugate involves conjugation, purification, incubation under challenging conditions, and subsequent analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTACs Utilizing 3,4-Dibromo-Mal-PEG4-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules harness the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC's architecture, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. The linker, in particular, is not merely a spacer but a critical determinant of the PROTAC's physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency.
This guide provides a comparative analysis of PROTACs based on the novel 3,4-Dibromo-Mal-PEG4-Boc linker. While specific experimental data for PROTACs utilizing this exact linker is not yet widely published, this document will extrapolate from the known chemistry of its components to compare its potential performance against established linker technologies. We will also provide detailed experimental protocols for the comprehensive evaluation of such novel PROTACs.
Understanding the this compound Linker
The this compound linker is a chemically versatile building block for PROTAC synthesis. Its structure can be broken down into three key functional components:
-
3,4-Dibromomaleimide: This moiety is a reactive electrophile. Unlike standard maleimides that typically react with a single thiol group, the two bromine atoms on the dibromomaleimide can be sequentially substituted by thiols. This opens up possibilities for novel conjugation strategies, such as re-bridging disulfide bonds within a target protein or creating multi-component systems.[1][2] The resulting dithiomaleimide linkage has also been shown to be cleavable under the reducing conditions of the cell cytoplasm, which could be engineered as a release mechanism.[3]
-
PEG4 (Polyethylene Glycol, 4 units): The PEG component is a short, flexible, and hydrophilic chain. The inclusion of PEG moieties in PROTAC linkers is a common strategy to enhance aqueous solubility and improve pharmacokinetic properties.[4][5] The flexibility of the PEG chain can be advantageous for allowing the PROTAC to adopt a productive conformation for ternary complex formation.[6]
-
Boc (tert-Butoxycarbonyl): The Boc group is a widely used protecting group for amines.[7][8] In this linker, it caps a terminal amine, which, after deprotection under acidic conditions, serves as a key attachment point for either the target protein-binding ligand or the E3 ligase-recruiting ligand via amide bond formation.[9]
Comparative Analysis of PROTAC Linker Strategies
The choice of linker has a profound impact on a PROTAC's performance. The table below compares the anticipated properties of a PROTAC utilizing the this compound linker with those employing more conventional linker types.
| Feature | This compound Linker | Standard PEG Linkers | Alkyl Chain Linkers | Rigid Linkers (e.g., Piperazine, Cycloalkanes) |
| Solubility | High (due to PEG4) | High | Low (hydrophobic) | Variable, can be improved with polar groups |
| Flexibility | High (due to PEG4) | High | High | Low |
| Synthetic Accessibility | Moderate to High | High | High | Moderate |
| Modularity | High (multiple reaction sites) | Moderate | Moderate | Low |
| Potential for Cleavability | Yes (thiol-mediated) | No | No | No |
| Influence on Ternary Complex | The flexible PEG chain can accommodate various protein-protein orientations. The maleimide moiety may introduce some rigidity. | The flexibility can be beneficial but may also lead to an entropic penalty upon binding.[10] | High flexibility can be beneficial but may also lead to non-specific hydrophobic interactions. | Pre-organizes the PROTAC into a specific conformation, which can enhance potency if the conformation is optimal, but may also prevent productive complex formation.[11] |
| Potential Advantages | - Novel conjugation strategies via dibromomaleimide.- Potential for intracellular release of the warhead/E3 ligand.- Good solubility. | - Well-established chemistry.- Good solubility and biocompatibility.[5] | - Simple synthesis.- Can improve cell permeability. | - Can improve potency and selectivity.- May improve pharmacokinetic properties.[11] |
| Potential Disadvantages | - Stability of the maleimide moiety in vivo.- Potential for off-target reactions with cellular thiols.- Synthetic complexity compared to simple linkers. | - Can sometimes lead to poor cell permeability.- High flexibility can be detrimental in some cases. | - Poor aqueous solubility.- Can lead to non-specific binding. | - More challenging synthesis.- May not be suitable for all target/E3 ligase pairs. |
Experimental Protocols for PROTAC Evaluation
The following are detailed methodologies for key experiments to evaluate the in vitro and in vivo performance of a novel PROTAC, such as one synthesized with the this compound linker.
In Vitro Evaluation
a) Western Blot for Target Protein Degradation
This is the primary assay to determine a PROTAC's ability to induce the degradation of the target protein and to calculate key performance metrics like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Cell Seeding: Plate the chosen cell line (expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein levels to the loading control and then to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
b) In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
PROTAC and Proteasome Inhibitor Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., around the DC50 value) in the presence or absence of a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours).
-
Immunoprecipitation:
-
Lyse the cells in a denaturing lysis buffer.
-
Immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose beads.
-
-
Western Blot:
-
Wash the beads and elute the immunoprecipitated protein.
-
Perform a Western blot on the eluates using an anti-ubiquitin antibody.
-
-
Analysis: An increase in the high-molecular-weight smear (polyubiquitination) in the PROTAC-treated samples, especially in the presence of a proteasome inhibitor, indicates that the PROTAC is inducing ubiquitination of the target protein.
In Vivo Evaluation
a) Pharmacokinetic (PK) Studies
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.
-
Animal Model: Use a suitable animal model, typically mice or rats.
-
PROTAC Administration: Administer the PROTAC via the intended clinical route (e.g., oral gavage, intravenous injection) at a defined dose.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing and Analysis:
-
Process the blood to obtain plasma.
-
Extract the PROTAC from the plasma and analyze its concentration using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis: Plot the plasma concentration of the PROTAC over time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
b) In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the PROTAC in a living organism.
-
Tumor Implantation: Implant human cancer cells (relevant to the PROTAC's target) subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control groups.
-
Treatment: Administer the PROTAC or a vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, once every three days) and route.
-
Monitoring:
-
Measure the tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Pharmacodynamic (PD) Analysis: A portion of the tumor tissue can be used for Western blotting to confirm the degradation of the target protein in vivo.
-
Data Analysis: Compare the tumor growth between the treated and control groups to assess the efficacy of the PROTAC.
Visualizations
Below are diagrams illustrating the fundamental mechanism of PROTACs and a typical workflow for their evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for the evaluation of novel PROTACs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Protein Degradation Analysis: A Comparative Guide to Mass Spectrometry-Based Approaches
For researchers, scientists, and drug development professionals, understanding and quantifying protein degradation is paramount for elucidating disease mechanisms and developing novel therapeutics. The advent of targeted protein degradation technologies, such as Proteolysis Targeting Chimeras (PROTACs), has created a pressing need for robust analytical methods to assess their efficacy and off-target effects. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for analyzing protein degradation, with a focus on PROTAC-mediated degradation utilizing linkers like 3,4-Dibromo-Mal-PEG4-Boc, and contrasts it with alternative approaches for measuring protein turnover.
At the heart of many modern therapeutic strategies is the targeted removal of disease-causing proteins. PROTACs, which are heterobifunctional molecules, have emerged as a powerful tool to achieve this by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A key component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting ligand. This compound is a cysteine-reactive linker that can be used in the synthesis of PROTACs. Its dibromomaleimide group forms a stable covalent bond with cysteine residues on a protein or ligand, while the PEG4 element enhances solubility and the Boc-protected amine allows for further chemical modifications.
The ultimate measure of a PROTAC's success is the selective reduction in the abundance of its target protein. Mass spectrometry (MS)-based proteomics stands as the gold standard for quantifying these changes across the entire proteome, offering unparalleled sensitivity and specificity. This guide will delve into the workflows for analyzing PROTAC-induced degradation and compare them with other established methods for measuring protein turnover.
Comparative Analysis of Protein Degradation Quantification Methods
The choice of method for quantifying protein degradation depends on the specific research question, available resources, and the desired depth of information. Here, we compare three prominent mass spectrometry-based approaches: PROTAC-induced degradation analysis (using both label-free and isobaric labeling techniques) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) pulse-chase analysis.
| Feature | PROTAC-MS (TMT Labeling) | PROTAC-MS (Label-Free) | SILAC Pulse-Chase |
| Principle | Relative quantification of protein abundance in PROTAC-treated vs. control cells using isobaric mass tags. | Relative quantification based on the signal intensity or spectral counts of peptides from PROTAC-treated vs. control cells. | Measures the rate of protein turnover by tracking the incorporation of "heavy" stable isotope-labeled amino acids over time. |
| Primary Output | Fold-change of protein levels, DC50 (concentration for 50% degradation), Dmax (maximum degradation).[1] | Fold-change of protein levels. | Protein half-life (t1/2), degradation rate constant (kdeg).[2][3] |
| Multiplexing | High (e.g., up to 18 samples with TMTpro).[4][5] | Low (samples run individually). | Moderate (typically 2-3 conditions per experiment). |
| Sample Prep | More complex due to labeling steps.[6] | Simpler, no chemical labeling.[6] | Requires metabolic labeling of cells over several passages. |
| Data Analysis | Requires specialized software for reporter ion quantification. | Requires robust algorithms for feature alignment and normalization across runs. | Involves kinetic modeling to calculate turnover rates. |
| Strengths | High precision and accuracy, high throughput, good for comparing multiple conditions/doses.[4][7] | Cost-effective, simpler workflow, no limit on the number of conditions to be compared sequentially.[6] | Provides direct measurement of protein synthesis and degradation rates, considered a gold standard for turnover studies.[2] |
| Limitations | Can suffer from ratio compression, higher cost of reagents.[6] | Lower precision and higher missing values compared to labeling methods, requires more replicates.[6] | Less suitable for high-throughput screening, can be lengthy, not applicable to all cell types or in vivo models. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining high-quality mass spectrometry data. Below are representative protocols for TMT-based quantitative analysis of PROTAC-induced protein degradation and a SILAC pulse-chase experiment for measuring protein turnover.
Protocol 1: TMT-Based Quantitative Proteomics for PROTAC-Induced Degradation
This protocol outlines a typical workflow for treating cells with a PROTAC, preparing samples for mass spectrometry, and analyzing the data using Tandem Mass Tag (TMT) labeling.
1. Cell Culture and PROTAC Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentrations of the PROTAC (e.g., synthesized using a this compound linker) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing urea and protease/phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides overnight using an appropriate protease (e.g., Trypsin).
3. TMT Labeling:
-
Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge.
-
Label the peptides from each condition with a specific TMTpro isobaric label according to the manufacturer's instructions.[7]
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled samples into a single tube.
4. Peptide Fractionation and Mass Spectrometry:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (nLC-MS/MS).
5. Data Analysis:
-
Process the raw MS data using a software suite like Proteome Discoverer.
-
Identify peptides and proteins by searching the data against a protein sequence database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Visualize the results using a volcano plot, where the x-axis represents the log2 fold change and the y-axis represents the -log10 p-value.[8][9]
Protocol 2: SILAC Pulse-Chase for Measuring Protein Half-Life
This protocol describes how to use SILAC to measure the degradation rates of proteins.
1. SILAC Labeling:
-
Culture cells for at least five passages in "heavy" SILAC medium containing stable isotope-labeled amino acids (e.g., 13C6, 15N4-Arginine and 13C6-Lysine).
-
Ensure complete incorporation of the heavy amino acids.
2. Pulse-Chase:
-
At time zero (t=0), switch the cells to "light" medium containing normal amino acids. This is the "chase" period.
-
Harvest cells at multiple time points during the chase (e.g., 0, 4, 8, 12, 24, 48 hours).
3. Sample Preparation and Mass Spectrometry:
-
Lyse the cells from each time point.
-
Combine an equal amount of protein from a "heavy" labeled reference sample (cells continuously grown in heavy media) with each "light" chase sample.
-
Digest the combined protein samples into peptides.
-
Analyze the peptide mixtures by nLC-MS/MS.
4. Data Analysis:
-
Identify and quantify the "heavy" and "light" forms of each peptide using software like MaxQuant.
-
Calculate the ratio of "heavy" to "light" peptide intensities at each time point.
-
The decay of the "heavy" signal over time represents the degradation of the pre-existing protein pool.
-
Fit the decay data to a one-phase exponential decay model to determine the degradation rate constant (kdeg) and the protein half-life (t1/2 = ln(2)/kdeg).[10]
Visualizing Workflows and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Out with the Old, In with the New? Comparing Methods for Measuring Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplexed Quantitative Proteomic Profiling of Cancer Cells and Tissues Using Isobaric Labeling-Based Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7.5 Volcano Plots | Proteomics Data Analysis in R/Bioconductor [pnnl-comp-mass-spec.github.io]
- 9. Technical documentation [docs.thermofisher.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules offer the unprecedented ability to hijack the cell's natural disposal system—the ubiquitin-proteasome pathway—to selectively eliminate disease-causing proteins. A critical, yet often underappreciated, component of a PROTAC's design is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed for their favorable physicochemical properties, including hydrophilicity and biocompatibility. The length of this PEG linker is a pivotal determinant of the PROTAC's efficacy.
This guide provides a comprehensive comparison of PROTACs with varying PEG linker lengths, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in the rational design of potent and effective protein degraders.
The Decisive Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a passive spacer; it plays a crucial and active role in orchestrating the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The formation of this complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. The length and flexibility of the PEG linker directly influence several key parameters that govern a PROTAC's success:
-
Ternary Complex Formation and Stability: An optimal linker length is essential to correctly orient the target protein and the E3 ligase, facilitating a stable and productive ternary complex. A linker that is too short may introduce steric hindrance, preventing the complex from forming, while an excessively long linker can lead to an unstable and non-productive complex due to increased conformational flexibility.[3][4]
-
Degradation Efficacy: The stability of the ternary complex directly correlates with the efficiency of target protein degradation. This is often quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation) values.[1]
-
Physicochemical Properties: The length of the PEG linker also impacts the PROTAC's solubility and cell permeability. Longer PEG chains can enhance aqueous solubility, which is beneficial for both in vitro assays and in vivo applications. However, this can also increase the molecule's polar surface area, potentially hindering its ability to passively diffuse across cell membranes.[5]
-
The "Hook Effect": This phenomenon, where the degradation efficiency of a PROTAC decreases at higher concentrations, can be influenced by linker length. At excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex. A well-designed linker can promote positive cooperativity, stabilizing the ternary complex and mitigating the hook effect.[3][5]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
To illustrate the structure-activity relationship (SAR) of PEG linker length on PROTAC efficacy, we have compiled data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs. These PROTACs typically consist of a BRD4 inhibitor (like JQ1) and a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), connected by PEG linkers of different lengths.
| Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| VHL-based BRD4 PROTACs | ||||
| PEG3 | 55 | 85 | 2.5 | [6] |
| PEG4 | 20 | 95 | 3.1 | [1][6] |
| PEG5 | 15 | >98 | 2.8 | [6] |
| PEG6 | 30 | 92 | 2.2 | [6] |
| Cereblon-based BRD4 PROTACs | ||||
| PEG2 | >1000 | <20 | Not Reported | [2] |
| PEG3 | 250 | ~60 | Not Reported | [2] |
| PEG4 | 50 | ~85 | Not Reported | [2] |
| PEG5 | 8 | >95 | Not Reported | [2] |
| PEG6 | 20 | ~90 | Not Reported | [2] |
Data Interpretation:
The data clearly demonstrates that for both VHL- and Cereblon-based BRD4 PROTACs, there is an optimal PEG linker length for achieving maximal degradation efficacy. For the VHL-based series, a PEG4 or PEG5 linker appears to provide the best balance of potency (low DC50) and maximal degradation (high Dmax).[1][6] Similarly, for the Cereblon-based PROTACs, a PEG5 linker shows the highest potency.[2] Linkers that are either too short (e.g., PEG2 and PEG3 in the Cereblon series) or too long (e.g., PEG6 in both series) result in diminished degradation activity. This highlights the critical need for empirical determination of the optimal linker length for each specific PROTAC system.
It is also important to note that the optimal linker length can vary significantly for different target proteins. For instance, studies on estrogen receptor α (ERα)-targeting PROTACs found that a 16-atom linker was more effective than a 12-atom linker.[7] In contrast, for TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency.[7]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying biological processes and the experimental steps involved in evaluating PROTAC efficacy, the following diagrams are provided.
Case Study: PROTAC-Mediated Degradation of BCR-ABL
Chronic Myeloid Leukemia (CML) is driven by the constitutively active tyrosine kinase BCR-ABL. PROTACs have been developed to target BCR-ABL for degradation, offering a promising therapeutic strategy. The signaling pathway below illustrates the key downstream effectors of BCR-ABL and how a PROTAC can intervene.
Detailed Experimental Protocols
Reproducible and detailed experimental protocols are crucial for the accurate evaluation and comparison of PROTACs. Below are methodologies for key experiments cited in this guide.
Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
Objective: To determine the DC50 and Dmax of PROTACs for a target protein (e.g., BRD4).
Materials:
-
Relevant cell line (e.g., MV4-11 for BRD4)
-
Cell culture medium and supplements
-
PROTACs of varying PEG linker lengths dissolved in DMSO
-
Vehicle control (DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and densitometry software
Protocol:
-
Cell Culture and Treatment:
-
Seed the chosen cell line in 6-well plates at a density that will allow for 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting procedure for the loading control protein.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to evaluate the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for cell membrane penetration.[9][10]
Objective: To determine the apparent permeability coefficient (Papp) of PROTACs.
Materials:
-
PAMPA plate (a 96-well filter plate as the donor plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTACs and control compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Protocol:
-
Preparation of the PAMPA Plate:
-
Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Prepare the dosing solutions of the test and control PROTACs in PBS.
-
Fill the wells of the acceptor plate with PBS.
-
-
Permeability Assay:
-
Add the dosing solutions to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "PAMPA sandwich."
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [drug]acceptor is the concentration in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.
-
Biophysical Assays for Ternary Complex Formation
Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[4][11] To study ternary complex formation, one of the proteins (e.g., the E3 ligase) is immobilized, and the PROTAC and the other protein (the target) are flowed over the surface, either sequentially or as a pre-mixed complex. This allows for the determination of binding affinities (KD) and kinetic parameters (association and dissociation rates).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of molecules.[12][13] By titrating a solution of the PROTAC and one protein into a solution of the other protein, the thermodynamic parameters of ternary complex formation, including the binding affinity and stoichiometry, can be determined.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event.[14][15][16] In the context of PROTACs, the target protein and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. The formation of the ternary complex in the presence of the PROTAC brings the fluorophores close enough for FRET to occur, resulting in a measurable signal.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs, profoundly influencing their ability to induce the formation of a stable and productive ternary complex, and consequently, their degradation efficacy. The compiled data for BRD4-targeting PROTACs clearly illustrates that an optimal linker length, which must be empirically determined for each target protein and E3 ligase pair, is essential for maximal potency. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers in the rational design and evaluation of novel PROTACs. As our understanding of the intricate structure-activity relationships of PROTACs continues to grow, the systematic optimization of linker length will remain a cornerstone of developing next-generation targeted protein degraders with enhanced therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aragen.com [aragen.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Dibromomaleimide vs. Conventional Maleimide Chemistry in Antibody-Drug Conjugates
A detailed analysis of two leading bioconjugation strategies, providing experimental data and protocols for researchers in drug development.
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The efficacy and safety of these complex biotherapeutics are critically dependent on the chemical linkage between the antibody and the cytotoxic payload. This guide provides an in-depth comparison of two prominent thiol-reactive conjugation chemistries: the next-generation dibromomaleimide (DBM) platform and conventional maleimide-based approaches. Through a detailed examination of a case study involving trastuzumab-MMAF conjugates, we highlight the significant advantages offered by DBM chemistry in producing more homogeneous, stable, and potent ADCs.
Performance Comparison: Dibromomaleimide-ADC vs. Maleimide-ADC
A pivotal study comparing a trastuzumab-DBM-MMAF ADC to its conventional maleimidocaproyl (MC)-MMAF counterpart reveals substantial improvements in the pharmacological properties of the DBM-conjugate.[1] Dibromomaleimide chemistry facilitates the site-specific conjugation of drugs to native interchain disulfide bonds of antibodies, resulting in a highly homogeneous product with a drug-to-antibody ratio (DAR) of approximately four.[1] This contrasts with conventional maleimide conjugation to reduced cysteine thiols, which typically yields a heterogeneous mixture of ADC species with DARs ranging from zero to eight.[1]
Table 1: Comparative Performance of Trastuzumab-MMAF ADCs
| Parameter | Trastuzumab-DBM-MMAF | Trastuzumab-MC-MMAF (Conventional Maleimide) | Key Advantages of DBM Chemistry |
| Homogeneity (DAR) | Predominantly DAR 4 species | Heterogeneous mixture (DAR 0-8) | Precise control over drug loading, leading to a more consistent product with predictable properties. |
| In Vitro Cytotoxicity | Potent cytotoxicity against HER2-positive cell lines. | Potent cytotoxicity, but heterogeneity can impact potency. | Homogeneous nature of DBM-ADCs may lead to more consistent and predictable cell-killing activity. |
| In Vivo Efficacy | Superior antitumor activity in xenograft models.[1] | Effective, but potentially limited by heterogeneity and instability. | Enhanced therapeutic window due to improved stability and pharmacokinetics.[1] |
| Pharmacokinetics | Improved pharmacokinetic profile.[1] | Suboptimal pharmacokinetics due to heterogeneity. | More predictable in vivo behavior and potentially reduced clearance. |
| Stability | Highly stable, especially after hydrolysis to the maleamic acid form. | Susceptible to retro-Michael addition, leading to premature drug release.[2][3] | Reduced off-target toxicity and improved therapeutic index. |
| Toxicity | Reduced toxicity compared to the conventional ADC.[1] | Higher potential for off-target toxicity due to drug deconjugation. | Enhanced safety profile. |
The Chemistry Behind the Advantage: A Tale of Two Maleimides
The key distinction between these two chemistries lies in their reaction with the thiol groups of the antibody. Conventional maleimides undergo a Michael addition reaction with a single thiol group. This linkage is known to be susceptible to a retro-Michael reaction, particularly in the presence of plasma thiols like albumin, leading to premature release of the cytotoxic payload and potential off-target toxicity.[2][3]
Dibromomaleimide, on the other hand, is a bifunctional reagent that cross-links two cysteine thiol groups resulting from the reduction of an interchain disulfide bond.[1] This re-bridging of the disulfide bond not only provides a stable linkage but also helps to maintain the native structure of the antibody. Furthermore, the resulting dithiomaleimide can undergo hydrolysis to form a highly stable maleamic acid, effectively locking the payload in place and preventing deconjugation in vivo.[2][3]
Visualizing the Conjugation Workflow
The following diagram illustrates the streamlined workflow for generating a homogeneous and stable ADC using dibromomaleimide chemistry.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these conjugation and characterization techniques.
Dibromomaleimide-Payload Conjugation to Trastuzumab
This protocol describes the generation of a homogeneous trastuzumab-DBM-MMAF ADC with a DAR of approximately 4.
Materials:
-
Trastuzumab antibody
-
DBM-MMAF linker-payload
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
Procedure:
-
Antibody Preparation: Prepare a solution of trastuzumab in PBS at a concentration of 5 mg/mL.
-
Reduction of Interchain Disulfides: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Conjugation Reaction: Prepare a stock solution of the DBM-MMAF linker-payload in DMF. Add a 5-fold molar excess of the DBM-MMAF solution to the reduced antibody. The final concentration of DMF in the reaction mixture should be around 10%.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle agitation.
-
Hydrolysis (Stabilization): Adjust the pH of the reaction mixture to 8.5 and incubate for an additional hour to facilitate the hydrolysis of the dithiomaleimide to the stable maleamic acid form.
-
Purification: Remove the excess linker-payload and other reagents by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the resulting ADC for DAR, purity, and aggregation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing cancer cells.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium
-
ADC (Trastuzumab-DBM-MMAF) and control antibody (unconjugated Trastuzumab)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HER2-positive cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium. Add the diluted antibodies to the cells and incubate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR and the distribution of drug-loaded species in an ADC preparation.
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A.
-
Chromatography: Equilibrate the HIC column with Mobile Phase A. Inject the ADC sample and elute with a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Detection: Monitor the elution profile at 280 nm. Different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later.
-
Data Analysis: Integrate the peak areas of the different DAR species. The average DAR can be calculated by the weighted average of the different species.
Signaling Pathways and Logical Relationships
The mechanism of action of a trastuzumab-based ADC involves several key steps, from binding to the HER2 receptor to the induction of cell death by the cytotoxic payload.
Conclusion
The case study of trastuzumab-MMAF ADCs demonstrates the clear advantages of dibromomaleimide chemistry over conventional maleimide-based methods. The ability to produce homogeneous ADCs with a defined DAR of approximately four, coupled with the enhanced stability of the linker, translates to improved pharmacokinetics, superior in vivo efficacy, and a better safety profile. For researchers and drug developers, the adoption of DBM technology represents a significant step forward in the creation of more effective and safer antibody-drug conjugates. The detailed protocols provided in this guide offer a practical resource for the implementation and evaluation of this promising conjugation platform.
References
Safety Operating Guide
Safe Disposal of 3,4-Dibromo-Mal-PEG4-Boc: A Procedural Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling 3,4-Dibromo-Mal-PEG4-Boc must adhere to stringent disposal protocols due to its classification as a hazardous substance. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound, ensuring laboratory safety and environmental protection.
The primary hazard associated with this compound and its close analog, 3,4-Dibromo-Mal-PEG4-t-butyl ester, is its significant environmental toxicity. It is classified as very toxic to aquatic life with long-lasting effects[1]. Furthermore, it is harmful if swallowed[1]. As a halogenated organic compound, its disposal requires specific procedures to mitigate risks and comply with regulations.
Chemical and Hazard Information
| Property | Information | Source |
| Chemical Name | This compound (tert-butoxycarbonyl) / 3,4-Dibromo-Mal-PEG4-t-butyl ester | [1][2] |
| Molecular Formula | C19H29Br2NO8 | [1] |
| Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [1] |
| GHS Hazard Statements | H302, H410 | [1] |
| GHS Precautionary Statements | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
2. Waste Segregation: Proper segregation is critical to prevent dangerous reactions and to facilitate correct disposal.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container.
-
Halogenated Waste Stream: This compound must be disposed of as halogenated organic waste [3][4]. Do not mix it with non-halogenated waste, as this increases disposal costs and complexity[5].
-
Avoid Mixing: Do not mix this compound waste with the following[3][5]:
-
Acids or bases.
-
Heavy metals.
-
Oxidizing or reducing agents.
-
Aqueous waste.
-
3. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound"[6]. Do not use abbreviations[6].
-
Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors[3][6].
-
Secondary Containment: Store the waste container in a designated satellite accumulation area with secondary containment to prevent spills[3].
4. Disposal of Contaminated Materials:
-
Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must be placed in the designated halogenated organic waste container.
-
Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of in the same manner unless thoroughly decontaminated.
5. Final Disposal:
-
Approved Waste Disposal Facility: The ultimate disposal of the collected waste must be conducted through an approved and licensed hazardous waste disposal facility[1]. This typically involves incineration at a regulated plant[4].
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.
6. Spill Management:
In the event of a spill:
-
Evacuate the immediate area and inform others.
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team.
-
For small spills, wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and place it in the designated halogenated organic waste container.
-
Clean the spill area thoroughly.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
